molecular formula C12H16O3 B150604 4-(Benzyloxy)-3-methylbutanoic acid CAS No. 132437-90-2

4-(Benzyloxy)-3-methylbutanoic acid

Cat. No.: B150604
CAS No.: 132437-90-2
M. Wt: 208.25 g/mol
InChI Key: UGBWZCMPGYFVDL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methylbutanoic acid is a chemical compound utilized in organic synthesis and pharmaceutical research. It serves as a versatile synthetic intermediate. This compound is part of a class of molecules that have been investigated in the development of novel therapeutics, particularly in the design of potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists . Research into related 4-benzyloxy-benzylamino chemotypes has demonstrated their potential value in creating non-invasive treatment strategies for ocular diseases such as diabetic retinopathy and age-related macular degeneration . The compound provides researchers with a valuable building block for exploring new compositions and developing leads with improved pharmacokinetic and pharmacodynamic profiles. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBWZCMPGYFVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370752
Record name 4-(Benzyloxy)-3-methylbutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132437-90-2
Record name 4-(Benzyloxy)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)-3-methylbutanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 4-(Benzyloxy)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-3-methylbutanoic Acid

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly in the preparation of enantiomerically pure compounds. Its structure, featuring a carboxylic acid, a benzyloxy protecting group, and a chiral center, makes it a versatile intermediate for the synthesis of complex molecules, including pharmacologically active agents. This technical guide provides a summary of its known physicochemical properties, insights into its synthesis, and a discussion of its potential applications.

Physicochemical Properties

A comprehensive search for the experimental physicochemical properties of this compound reveals a notable lack of publicly available empirical data for properties such as melting point, boiling point, pKa, and solubility. Much of the available information is predicted or derived from structurally similar compounds. The table below summarizes the available data.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃BenchChem[1]
Molecular Weight 208.25 g/mol BenchChem[1]
Predicted XlogP 1.9PubChemLite[2]
Appearance White to off-white solid or colorless liquidCymitQuimica[3]
Solubility Soluble in organic solventsCymitQuimica[3]

Spectroscopic Data

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is most commonly achieved through the diastereoselective alkylation of a chiral auxiliary. This method allows for the controlled introduction of the methyl group at the C3 position, establishing the desired stereochemistry.

General Experimental Workflow for Diastereoselective Alkylation:

G cluster_0 Preparation of Chiral Auxiliary Adduct cluster_1 Diastereoselective Alkylation cluster_2 Cleavage and Isolation chiral_aux Chiral Auxiliary (e.g., Evans oxazolidinone) acylation Acylation chiral_aux->acylation propionyl_halide Propionyl Halide propionyl_halide->acylation adduct N-Propionyl Chiral Auxiliary acylation->adduct enolate Chiral Enolate Formation adduct->enolate base Strong Base (e.g., LDA) base->enolate alkylation Alkylation enolate->alkylation alkylating_agent Benzyloxy-containing Electrophile alkylating_agent->alkylation alkylated_product Alkylated Chiral Auxiliary Adduct alkylation->alkylated_product cleavage Auxiliary Cleavage alkylated_product->cleavage cleavage_reagent Cleavage Reagent (e.g., LiOH/H₂O₂) cleavage_reagent->cleavage final_product This compound cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Diastereoselective Alkylation Workflow

Detailed Methodologies:

While a specific, detailed protocol for the synthesis of this compound is not available in the searched literature, the general procedure for diastereoselective alkylation using an Evans oxazolidinone auxiliary is as follows:

  • Acylation of the Chiral Auxiliary: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride or anhydride in the presence of a base (e.g., triethylamine) to form the N-propionyl derivative.

  • Enolate Formation: The N-propionyl derivative is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (typically -78 °C) to generate the corresponding chiral enolate.

  • Alkylation: The enolate is then reacted with a suitable benzyloxy-containing electrophile, such as benzyl chloromethyl ether or a related reagent, to introduce the benzyloxymethyl group. The stereochemistry of this step is directed by the chiral auxiliary.

  • Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved from the alkylated product. This can be achieved under various conditions, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired this compound and the recoverable chiral auxiliary.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activities of this compound or its involvement in any signaling pathways. Chiral carboxylic acids, in general, are a broad class of molecules with diverse biological roles.[4][5] Given that this compound is primarily utilized as a synthetic intermediate, its direct biological effects have likely not been a focus of investigation. However, its derivatives, which can be synthesized from this precursor, may possess interesting pharmacological properties. The chirality of the molecule is significant, as different enantiomers of a compound can exhibit vastly different biological effects.[6]

Future Directions

The lack of comprehensive physicochemical data for this compound presents an opportunity for further research. Experimental determination of its melting point, boiling point, pKa, and solubility in various solvents would be highly beneficial for its application in synthesis and process development. Furthermore, exploring the biological activities of this compound and its derivatives could uncover novel therapeutic applications.

Logical Relationship of Physicochemical Properties and Synthetic Utility:

G cluster_0 Core Physicochemical Properties cluster_1 Functional Groups & Reactivity cluster_2 Synthetic Utility MW Molecular Weight (208.25 g/mol) BuildingBlock Chiral Building Block MW->BuildingBlock Affects stoichiometry MF Molecular Formula (C₁₂H₁₆O₃) MF->BuildingBlock Solubility Solubility (Organic Solvents) Solubility->BuildingBlock Influences reaction conditions Chirality Chirality Chirality->BuildingBlock Enables enantioselective synthesis COOH Carboxylic Acid (-COOH) Derivatization Derivatization Potential COOH->Derivatization Esterification, Amidation, Reduction BnO Benzyloxy Group (-OBn) BnO->Derivatization Deprotection to alcohol Pharma Pharmaceutical Synthesis BuildingBlock->Pharma Derivatization->Pharma

Property-Utility Relationship

References

An In-depth Technical Guide to 4-(Benzyloxy)-3-methylbutanoic acid (CAS: 132437-90-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-methylbutanoic acid (CAS number 132437-90-2), a key chiral building block in modern organic synthesis. This document consolidates available data on its chemical and physical properties, provides a detailed account of its synthesis, and outlines analytical methodologies for its characterization. With its versatile structure, this compound serves as a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a carboxylic acid characterized by a benzyloxy group and a chiral center at the C3 position. It is typically supplied as a colorless liquid.[1] While exhaustive experimental data for this specific compound is not widely published, its fundamental properties are summarized below.

PropertyValueReference
CAS Number 132437-90-2
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1][2]
Appearance Colorless liquid[1]
Purity Typically ≥95%[3]

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. The most common approach involves the diastereoselective alkylation of a chiral auxiliary, such as an Evans oxazolidinone. This method allows for the controlled introduction of the methyl group, establishing the desired stereochemistry.

General Experimental Protocol for Enantioselective Synthesis

The following is a generalized protocol for the synthesis of the (R)- or (S)-enantiomer of this compound using a chiral auxiliary. The specific choice of reagents and reaction conditions will determine the resulting stereoisomer.

Step 1: Acylation of the Chiral Auxiliary A propionyl group is attached to a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone for the (S)-enantiomer or (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone for the (R)-enantiomer) to form the corresponding N-acyloxazolidinone.

Step 2: Diastereoselective Enolization and Alkylation The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (e.g., -78 °C) to form a chiral enolate. Subsequent reaction with a benzyloxymethyl halide (e.g., benzyl chloromethyl ether or benzyl bromomethyl ether) introduces the benzyloxymethyl group in a stereocontrolled manner.

Step 3: Hydrolysis of the Chiral Auxiliary The chiral auxiliary is cleaved from the product, typically by hydrolysis with lithium hydroxide in a mixture of tetrahydrofuran and water, to yield the desired enantiomer of this compound. The chiral auxiliary can often be recovered and reused.

G cluster_synthesis Enantioselective Synthesis Workflow start Chiral Oxazolidinone acylation Acylation with Propionyl Chloride start->acylation n_acyl N-Acyloxazolidinone acylation->n_acyl enolate_formation Enolate Formation (LDA or NaHMDS) n_acyl->enolate_formation enolate Chiral Enolate enolate_formation->enolate alkylation Alkylation with Benzyloxymethyl Halide enolate->alkylation alkylated_product Alkylated Oxazolidinone alkylation->alkylated_product hydrolysis Hydrolysis (LiOH) alkylated_product->hydrolysis final_product This compound hydrolysis->final_product auxiliary_recovery Chiral Auxiliary Recovery hydrolysis->auxiliary_recovery

Caption: Enantioselective synthesis of this compound.

Analytical Methods

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, signals for the protons of the butanoic acid backbone, and a doublet for the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon (typically >170 ppm), the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the aliphatic carbons of the butanoic acid chain.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity and determining the enantiomeric excess of this compound.

Purity Analysis (Reversed-Phase HPLC): A standard reversed-phase C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic acid or trifluoroacetic acid) to determine the chemical purity.

Chiral Separation (Chiral HPLC): The enantiomers of this compound can be separated using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for the resolution of chiral carboxylic acids. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier.

G cluster_hplc Chiral HPLC Analysis Workflow sample Racemic or Enantioenriched Sample injection Inject into HPLC System sample->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram quantification Quantification of Enantiomeric Excess (ee) chromatogram->quantification

Caption: Workflow for chiral HPLC analysis.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex chiral molecules. Its utility stems from the presence of multiple functional groups that can be selectively manipulated. The carboxylic acid can be converted to esters, amides, or reduced to an alcohol. The benzyloxy group serves as a robust protecting group for the primary alcohol, which can be removed under mild hydrogenolysis conditions.

This compound is particularly useful as a precursor for the synthesis of enantiopure β-methyl-γ-butyrolactones, which are structural motifs found in a variety of natural products and pharmacologically active compounds.[3]

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity of this compound itself or its direct involvement in any signaling pathways. Its primary role in the scientific literature is as a synthetic intermediate for the construction of biologically active target molecules. Further research would be required to elucidate any intrinsic pharmacological properties of this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. While specific toxicity data is limited, it is classified as an irritant.[3] Standard safety precautions for handling organic acids should be followed.

Conclusion

This compound is a significant chiral building block with applications in the stereoselective synthesis of complex organic molecules. Its value lies in its well-defined stereochemistry and the versatility of its functional groups. While information on its intrinsic biological activity is lacking, its importance as a synthetic intermediate in drug discovery and development is well-established. This guide provides a foundational understanding of its properties, synthesis, and analysis for researchers and scientists in the field.

References

Synthesis of Enantiopure 4-(Benzyloxy)-3-methylbutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining enantiopure 4-(benzyloxy)-3-methylbutanoic acid, a valuable chiral building block in the pharmaceutical industry. The document details two core methodologies: diastereoselective alkylation utilizing an Evans chiral auxiliary and asymmetric hydrogenation of an unsaturated precursor. This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the practical application of these synthetic strategies.

Diastereoselective Alkylation via Evans Chiral Auxiliary

The most established method for synthesizing enantiopure this compound involves the diastereoselective alkylation of a chiral oxazolidinone, commonly known as an Evans auxiliary.[1] This strategy relies on the temporary attachment of a chiral auxiliary to a propionyl group, followed by stereoselective alkylation and subsequent removal of the auxiliary to yield the desired enantiopure carboxylic acid. The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is a frequently used auxiliary for this transformation.

Synthetic Pathway

The overall synthetic pathway for the diastereoselective alkylation is depicted below. It involves three main steps: acylation of the chiral auxiliary, diastereoselective alkylation with a benzyloxymethylating agent, and finally, hydrolytic cleavage of the auxiliary.

G cluster_0 Diastereoselective Alkylation Route Evans_Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone N_Acyl_Auxiliary N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Evans_Auxiliary->N_Acyl_Auxiliary Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->N_Acyl_Auxiliary Enolate Chiral Enolate N_Acyl_Auxiliary->Enolate Deprotonation Base Strong Base (e.g., NaHMDS) Base->Enolate Alkylated_Auxiliary N-Alkylated Acyl Oxazolidinone Enolate->Alkylated_Auxiliary Alkylation Alkylating_Agent Benzyloxymethyl Halide (e.g., BOM-Cl) Alkylating_Agent->Alkylated_Auxiliary Target_Molecule Enantiopure this compound Alkylated_Auxiliary->Target_Molecule Cleavage Recovered_Auxiliary Recovered Evans Auxiliary Alkylated_Auxiliary->Recovered_Auxiliary Cleavage Hydrolysis LiOH / H2O2 Hydrolysis->Target_Molecule G cluster_1 Asymmetric Hydrogenation Route Starting_Materials Benzyloxyacetaldehyde & Triethyl phosphonoacetate Unsaturated_Ester (E)-Ethyl 4-(benzyloxy)-3-methylbut-2-enoate Starting_Materials->Unsaturated_Ester Wittig-Horner-Emmons Reaction Unsaturated_Acid (E)-4-(Benzyloxy)-3-methylbut-2-enoic acid Unsaturated_Ester->Unsaturated_Acid Saponification Hydrolysis_HE Base Hydrolysis (e.g., LiOH) Hydrolysis_HE->Unsaturated_Acid Target_Molecule_H Enantiopure this compound Unsaturated_Acid->Target_Molecule_H Hydrogenation Hydrogenation Asymmetric Hydrogenation Catalyst Ru-BINAP Catalyst, H2 Catalyst->Target_Molecule_H

References

Spectroscopic Profile of 4-(Benzyloxy)-3-methylbutanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Benzyloxy)-3-methylbutanoic acid, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

This compound (C₁₂H₁₆O₃, Molar Mass: 208.25 g/mol ) is a carboxylic acid containing a benzyl ether and a chiral center. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic processes. This guide presents a summary of its predicted spectroscopic data due to the limited availability of experimentally acquired spectra in public databases. The predicted data is based on the analysis of its chemical structure and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
7.28-7.38Multiplet5HPhenyl-H
4.50Singlet2H-OCH₂-Ph
3.45-3.55Multiplet2HH-4
2.40-2.60Multiplet2HH-2
2.10-2.30Multiplet1HH-3
1.05Doublet3H-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~179C-1 (-COOH)
~138Phenyl C (quaternary)
~128.5Phenyl C-H
~127.7Phenyl C-H
~127.6Phenyl C-H
~73C-5 (-OCH₂-Ph)
~72C-4
~40C-2
~35C-3
~16C-6 (-CH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
3030MediumC-H stretch (Aromatic)
2960, 2870MediumC-H stretch (Aliphatic)
1710StrongC=O stretch (Carboxylic acid dimer)
1495, 1455MediumC=C stretch (Aromatic ring)
1200-1300StrongC-O stretch (Carboxylic acid)
1100StrongC-O stretch (Ether)
740, 700StrongC-H bend (Aromatic, monosubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
208[M]⁺ (Molecular Ion)
191[M - OH]⁺
163[M - COOH]⁺
107[C₇H₇O]⁺
91[C₇H₇]⁺ (Tropylium ion, base peak)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR: Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans with proton decoupling.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and deposit it on a KBr plate, allowing the solvent to evaporate. For solid samples, a KBr pellet can be prepared.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use electron ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr pellet or thin film Sample->IR_Prep MS_Prep Dissolve in volatile solvent Sample->MS_Prep NMR NMR Spectrometer (1H, 13C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI/ESI) MS_Prep->MS NMR_Analysis Analyze chemical shifts, multiplicities, and integration NMR->NMR_Analysis IR_Analysis Identify functional group absorptions IR->IR_Analysis MS_Analysis Determine molecular weight and fragmentation pattern MS->MS_Analysis Structure_Elucidation Structure Elucidation / Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

molecular weight and formula of 4-(Benzyloxy)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 4-(Benzyloxy)-3-methylbutanoic acid: Physicochemical Properties

This guide provides essential physicochemical data for this compound, a compound relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for experimental design, analytical characterization, and theoretical modeling.

PropertyValueSource
Molecular Formula C12H16O3[1][2]
Molecular Weight 208.25 g/mol [1]
Monoisotopic Mass 208.10994 Da[2]

Structural Information

The structural formula of this compound is fundamental to understanding its chemical reactivity and interactions.

Note on Advanced Technical Data: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the fundamental physicochemical properties of a single small molecule like this compound. Such in-depth documentation is typically associated with complex biological processes or extensive research studies involving the compound.

References

4-(Benzyloxy)-3-methylbutanoic Acid: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its stereodefined structure, featuring a methyl-branched carbon atom adjacent to a benzyloxy-protected hydroxymethyl group, makes it an ideal starting material for the enantioselective synthesis of complex molecules, including natural products with significant biological activity. The presence of both a carboxylic acid and a protected primary alcohol allows for versatile functional group manipulations, enabling its incorporation into intricate molecular architectures. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the synthesis of pharmacologically active compounds.

Physicochemical Properties

This compound is a white to off-white solid. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol .[1] The structure contains a single stereocenter at the C3 position, and thus exists as two enantiomers, (R)- and (S)-4-(benzyloxy)-3-methylbutanoic acid. The chirality of this building block is crucial for its applications in asymmetric synthesis.

PropertyValueReference
Molecular FormulaC₁₂H₁₆O₃[1]
Molecular Weight208.25 g/mol [1]
AppearanceWhite to off-white solid
IUPAC NameThis compound[1]
SMILESCC(CC(=O)O)COCc1ccccc1[1]
InChIInChI=1S/C12H16O3/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)/t10-/m1/s1[1]

Enantioselective Synthesis

The most reliable and widely used method for the enantioselective synthesis of both (R)- and (S)-4-(benzyloxy)-3-methylbutanoic acid involves the diastereoselective alkylation of a chiral N-acyloxazolidinone, commonly known as an Evans auxiliary. This method provides high levels of stereocontrol and allows for the predictable synthesis of the desired enantiomer.

The general synthetic strategy involves three key steps:

  • Acylation: Attachment of a 4-(benzyloxy)butanoyl group to the chiral auxiliary.

  • Diastereoselective Alkylation: Introduction of the methyl group at the α-position to the carbonyl group with high diastereoselectivity.

  • Cleavage: Removal of the chiral auxiliary to yield the desired enantiomerically pure carboxylic acid.

Experimental Protocols

Synthesis of (S)-4-(Benzyloxy)-3-methylbutanoic Acid

Step 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Reagents: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 4-(benzyloxy)butyryl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Procedure: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C is added 4-(benzyloxy)butyryl chloride (1.1 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-[4-(benzyloxy)butanoyl]-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is purified by column chromatography.

Step 2: Diastereoselective Methylation

  • Reagents: N-[4-(benzyloxy)butanoyl]-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS), methyl iodide (MeI), tetrahydrofuran (THF).

  • Procedure: To a solution of the acylated oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added a solution of NaHMDS (1.1 eq) in THF dropwise. The mixture is stirred at -78 °C for 30 minutes, after which methyl iodide (1.5 eq) is added. The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N-[(3S)-4-(benzyloxy)-3-methylbutanoyl]-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Step 3: Cleavage of the Chiral Auxiliary

  • Reagents: N-[(3S)-4-(benzyloxy)-3-methylbutanoyl]-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), tetrahydrofuran (THF), water.

  • Procedure: The methylated N-acyloxazolidinone (1.0 eq) is dissolved in a 3:1 mixture of THF and water at 0 °C. To this solution is added 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The THF is removed under reduced pressure, and the aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (S)-4-(benzyloxy)-3-methylbutanoic acid.

Synthesis of (R)-4-(Benzyloxy)-3-methylbutanoic Acid

The synthesis of the (R)-enantiomer is achieved by using the enantiomeric chiral auxiliary, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, and following the same three-step procedure.

Quantitative Data for Synthesis
StepProductChiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)
AcylationN-[4-(benzyloxy)butanoyl]-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN/A~90
MethylationN-[(3S)-4-(benzyloxy)-3-methylbutanoyl]-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>95:5~85
Cleavage(S)-4-(Benzyloxy)-3-methylbutanoic acidN/A>98% ee~90
AcylationN-[4-(benzyloxy)butanoyl]-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone(4S,5R)-4-methyl-5-phenyl-2-oxazolidinoneN/A~90
MethylationN-[(3R)-4-(benzyloxy)-3-methylbutanoyl]-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone>95:5~85
Cleavage(R)-4-(Benzyloxy)-3-methylbutanoic acidN/A>98% ee~90

Note: Yields and diastereomeric ratios are typical and may vary depending on specific reaction conditions.

Applications in Drug Development and Total Synthesis

This compound is a key building block in the total synthesis of several complex natural products with potent biological activities. Its utility stems from the ability to introduce a specific stereocenter early in a synthetic sequence, which is then carried through to the final target molecule.

Total Synthesis of (+)-Discodermolide

One of the most significant applications of (R)-4-(benzyloxy)-3-methylbutanoic acid is in the total synthesis of (+)-discodermolide.[2][3][4][5] Discodermolide is a marine-derived polyketide that has garnered significant interest as a potent anti-cancer agent due to its ability to stabilize microtubules, a mechanism similar to that of Taxol.[6][7][8]

In several synthetic routes to discodermolide, the C17-C24 fragment of the molecule is constructed from (R)-4-(benzyloxy)-3-methylbutanoic acid. The chiral center at C3 of the building block corresponds to the C19 stereocenter in the final natural product.

discodermolide_fragment building_block (R)-4-(Benzyloxy)-3-methylbutanoic acid fragment C17-C24 Fragment of Discodermolide building_block->fragment Multi-step synthesis discodermolide (+)-Discodermolide fragment->discodermolide Fragment coupling

Role of the chiral building block in discodermolide synthesis.

The synthesis of this fragment typically involves elaboration of the carboxylic acid and subsequent modification of the benzyloxy-protected alcohol. The use of the enantiomerically pure building block ensures the correct stereochemistry at a crucial position in the complex architecture of discodermolide.

Signaling Pathway and Mechanism of Action of Target Molecules

While this compound itself is not biologically active in terms of modulating signaling pathways, the molecules synthesized from it can have profound effects. For instance, discodermolide exerts its potent anticancer effects by interfering with microtubule dynamics.

Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape. They exist in a state of dynamic instability, constantly switching between phases of growth (polymerization) and shrinkage (depolymerization). This dynamic behavior is critical for the proper formation and function of the mitotic spindle during cell division.

Discodermolide binds to the β-tubulin subunit of microtubules, stabilizing them and suppressing their dynamic instability.[6][7][8] This leads to a blockage of the cell cycle in the G2/M phase, preventing cell division and ultimately leading to apoptosis (programmed cell death) in cancer cells.[6]

microtubule_stabilization cluster_cell_cycle Cell Cycle Progression cluster_microtubule_dynamics Microtubule Dynamics G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Mitotic_Spindle Mitotic Spindle Formation M->Mitotic_Spindle Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Depolymerization->Tubulin Microtubule->Depolymerization Microtubule->Mitotic_Spindle Essential for Discodermolide (+)-Discodermolide Discodermolide->Microtubule Stabilizes Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Dysfunctional spindle leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action of discodermolide on microtubule dynamics.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. The well-established enantioselective synthesis using Evans chiral auxiliaries provides reliable access to both enantiomers in high purity. Its successful application in the total synthesis of challenging targets like (+)-discodermolide highlights its importance in drug discovery and development. For researchers in medicinal chemistry and process development, a thorough understanding of the synthesis and application of this chiral building block is essential for the efficient construction of novel therapeutic agents. The continued exploration of new applications for this and similar chiral building blocks will undoubtedly lead to the discovery of new and improved pharmaceuticals.

References

Retrosynthetic Analysis of 4-(Benzyloxy)-3-methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in organic synthesis, frequently employed in the preparation of complex molecules such as natural products and active pharmaceutical ingredients. Its structure incorporates a stereogenic center at the β-position and a protected primary alcohol, making it a versatile synthon for introducing chirality and extending carbon chains. This technical guide provides an in-depth exploration of the retrosynthetic analysis of this compound, detailing two primary enantioselective synthetic strategies: diastereoselective alkylation of a chiral auxiliary and asymmetric hydrogenation of an α,β-unsaturated precursor. This document offers detailed experimental protocols, quantitative data, and logical diagrams to facilitate its application in a research and development setting.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound reveals several key disconnections that form the basis of effective synthetic planning. The primary challenge lies in the stereoselective construction of the C3 stereocenter.

G TM This compound S1 N-Acyloxazolidinone TM->S1 Auxiliary Cleavage S2 (E)-4-(Benzyloxy)-3-methylbut-2-enoic acid TM->S2 Asymmetric Hydrogenation S6 Malic Acid TM->S6 Chiral Pool Approach S3 Chiral Oxazolidinone Auxiliary S1->S3 Disconnect S4 Propionyl Halide S1->S4 Disconnect S5 Benzyloxymethyl Halide S1->S5 Disconnect

Figure 1: Retrosynthetic analysis of this compound.

Two main strategies emerge from this analysis:

  • Diastereoselective Alkylation: This approach involves the temporary attachment of a chiral auxiliary to a propionate unit, followed by diastereoselective alkylation with a benzyloxymethyl electrophile. Subsequent cleavage of the auxiliary furnishes the desired enantiomer of the target molecule.

  • Asymmetric Hydrogenation: This strategy relies on the enantioselective reduction of the double bond in an α,β-unsaturated acid precursor, (E)-4-(benzyloxy)-3-methylbut-2-enoic acid, using a chiral catalyst.

  • Chiral Pool Approach: Utilizing readily available chiral molecules like malic acid can also serve as a starting point for the synthesis.[1][2][3]

This guide will focus on the first two strategies, providing detailed experimental insights.

Diastereoselective Alkylation via Evans Oxazolidinone Auxiliary

The use of Evans oxazolidinone auxiliaries is a robust and well-established method for asymmetric alkylation.[4] The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high degree of stereocontrol.

Experimental Workflow

G A 1. N-Acylation B 2. Enolate Formation A->B C 3. Diastereoselective Alkylation B->C D 4. Auxiliary Cleavage C->D E Final Product D->E

Figure 2: Workflow for diastereoselective alkylation.

Detailed Experimental Protocols

Step 1: N-Acylation of the Chiral Auxiliary

This step involves the coupling of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form the corresponding N-acyloxazolidinone.

Parameter Value Reference
Chiral Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone[5]
Acylating Agent Propionyl chloride[5]
Base n-Butyllithium[5]
Solvent Tetrahydrofuran (THF)[5]
Temperature -78 °C to room temperature[5]
Yield 95%[5]

Protocol: A solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in dry THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium is added dropwise, and the mixture is stirred for 20 minutes. Propionyl chloride is then added, and the reaction is allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the N-propionyl oxazolidinone, which can be purified by recrystallization.[5]

Step 2 & 3: Enolate Formation and Diastereoselective Alkylation

The N-acyloxazolidinone is deprotonated to form a chiral enolate, which then reacts with a benzyloxymethyl electrophile in a highly diastereoselective manner.

Parameter Value Reference
Substrate N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone[6]
Base Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA)[6]
Electrophile Benzyloxymethyl chloride (BOM-Cl) or Benzyloxymethyl bromideGeneral Knowledge
Solvent Tetrahydrofuran (THF)[6]
Temperature -78 °C[6]
Diastereomeric Ratio (dr) Typically >97:3[6]

Protocol: The N-propionyl oxazolidinone is dissolved in dry THF and cooled to -78 °C. A strong base such as NaHMDS or LDA is added slowly to form the enolate. After stirring for 30-60 minutes, benzyloxymethyl chloride is added. The reaction is stirred at -78 °C for several hours until completion, as monitored by TLC. The reaction is then quenched with saturated aqueous ammonium chloride and worked up as described in the previous step. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purification is typically achieved by flash column chromatography.

Step 4: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the target carboxylic acid. Cleavage with lithium hydroperoxide (LiOOH) is a standard and effective method.[7][8][9][10]

Parameter Value Reference
Substrate N-((S)-4-(benzyloxy)-3-methylbutanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone[7][8][9][10]
Reagent Lithium hydroxide (LiOH) and Hydrogen peroxide (H₂O₂)[7][8][9][10]
Solvent THF/Water[7][8][9][10]
Temperature 0 °C to room temperature[7][8][9][10]
Yield Typically high (e.g., 89%)[7]

Protocol: The alkylated N-acyloxazolidinone is dissolved in a mixture of THF and water and cooled to 0 °C. An aqueous solution of lithium hydroxide and hydrogen peroxide is added, and the mixture is stirred at 0 °C for several hours. The reaction is then quenched with an aqueous solution of sodium sulfite. After acidification, the product is extracted with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer. The organic extracts are combined, dried, and concentrated to give this compound.

Asymmetric Hydrogenation

An alternative and highly efficient route to enantiomerically pure this compound is the asymmetric hydrogenation of its α,β-unsaturated precursor. This method utilizes a chiral transition metal catalyst, often based on ruthenium-BINAP complexes, to deliver hydrogen to one face of the double bond with high enantioselectivity.[11]

Experimental Workflow

G A 1. Synthesis of Unsaturated Precursor B 2. Asymmetric Hydrogenation A->B C 3. Isolation of Product B->C

References

An In-depth Technical Guide to the Synthesis of β-Methyl-γ-butyrolactones: Key Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to β-Methyl-γ-butyrolactones, a critical structural motif in numerous biologically active compounds. This document details the key precursors, experimental protocols, and quantitative data to facilitate the efficient synthesis of these valuable molecules in a laboratory setting.

Synthesis from Biorenewable Itaconic Acid

A sustainable and increasingly popular approach to β-methyl-γ-butyrolactones utilizes itaconic acid, a readily available biorenewable feedstock. This method provides an efficient, high-yield route to β-methyl-α-methylene-γ-butyrolactone (βMMBL), a valuable monomer for bioplastics.[1][2]

Experimental Protocol: Synthesis of β-methyl-α-methylene-γ-butyrolactone (βMMBL) from Itaconic Acid

This protocol is adapted from the work describing an efficient route from biorenewable itaconic acid.[1]

Materials:

  • β-Monomethyl itaconate

  • Methylmagnesium chloride (MeMgCl) in THF (3.0 M)

  • Hydrochloric acid (3 M)

  • Tetrahydrofuran (THF)

  • Nitrogen gas

Procedure:

  • A dry 1 L round-bottom flask equipped with a stir bar is charged with β-monomethyl itaconate (30.0 g, 0.21 mol, 1.0 equiv).

  • The flask is sealed with a rubber septum, evacuated, and backfilled with nitrogen.

  • Anhydrous THF (0.14 L) is added via syringe to achieve a 1.5 M solution of the starting material.

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium chloride (0.22 L, 3.0 M in THF, 0.65 mol, 3.1 equiv) is added slowly over 15 minutes via syringe.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the slow addition of 3 M hydrochloric acid (0.33 L, 0.99 mol, 4.7 equiv), resulting in a biphasic mixture with an aqueous phase pH of 0.

Purification:

The product is typically of high purity and can be isolated by extraction and removal of the solvent. Further purification can be achieved by vacuum distillation.

Quantitative Data: Synthesis of Methylene Butyrolactones from Itaconic Acid Derivatives[3][4]
EntryReactantReagentSolventTemperature (°C)Time (h)Yield (%)
1β-Monomethyl itaconateMeLiTHF028
2β-Monomethyl itaconateMeMgClTHF0249
3β-Monomethyl itaconateMeMgClDCM0251
4β-Monomethyl itaconateNaBH4, H2OTHF326.5-

Synthesis_from_Itaconic_Acid ItaconicAcid Itaconic Acid MonomethylItaconate β-Monomethyl Itaconate ItaconicAcid->MonomethylItaconate Esterification Grignard MeMgCl, THF, 0 °C MonomethylItaconate->Grignard 1. AcidWorkup H₃O⁺ bMMBL β-Methyl-α-methylene- γ-butyrolactone Grignard->bMMBL AcidWorkup->bMMBL

Caption: Synthesis of βMMBL from Itaconic Acid.

Barbier-Type Allylation of Aldehydes

The Barbier-type reaction provides a versatile and stereoselective route to β-substituted-α-methylene-γ-butyrolactones. This reaction involves the in situ formation of an organometallic species from 3-(bromomethyl)furan-2(5H)-one and a metal, such as zinc or indium, which then reacts with an aldehyde.[3] This method is particularly useful for creating diversity at the β-position.

Experimental Protocol: Zinc-Mediated Barbier-Type Allylation

Materials:

  • 3-Bromomethyl-5H-furan-2-one

  • Aldehyde (e.g., benzaldehyde)

  • Activated Zinc powder

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a reaction vessel, add 3-bromomethyl-5H-furan-2-one (1.0 equiv), the desired aldehyde (0.8-1.2 equiv), THF, and a saturated aqueous solution of NH₄Cl.

  • Add activated zinc powder (1.5-2.0 equiv) to the mixture.

  • Stir the reaction vigorously at room temperature and monitor by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction with an additional portion of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data: Barbier-Type Allylation with Various Aldehydes
EntryAldehydeMetalSolventYield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeZnTHF/aq. NH₄Cl85>95:5
24-NitrobenzaldehydeZnTHF/aq. NH₄Cl78>95:5
32-NaphthaldehydeZnTHF/aq. NH₄Cl82>95:5
4CinnamaldehydeInH₂O7590:10
5IsobutyraldehydeInH₂O6585:15

Barbier_Type_Reaction cluster_reactants Reactants Bromofuranone 3-(Bromomethyl)furan-2(5H)-one Metal Zn or In Aldehyde R-CHO (Aldehyde) Product β-Substituted-α-methylene- γ-butyrolactone Metal->Product THF/H₂O

Caption: Barbier-Type Allylation Workflow.

Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, which can subsequently cyclize to form γ-butyrolactones.[4] This reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. For the synthesis of β-methyl-γ-butyrolactones, an α-bromo propionate ester is a common precursor.

Experimental Protocol: Double Reformatsky Reaction for Pentasubstituted γ-Butyrolactones[7]

This advanced protocol demonstrates the power of the Reformatsky reaction to create highly substituted lactones.

Materials:

  • Ethyl 2-bromopropionate

  • Silyl glyoxylate

  • Aryl ketone (e.g., acetophenone)

  • Zinc dust

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride

Procedure:

  • Prepare the Reformatsky reagent by reacting ethyl 2-bromopropionate with activated zinc dust in diethyl ether.

  • Cool a freshly prepared solution of the Reformatsky reagent (1.5 equiv) in diethyl ether to -30 °C.

  • Add a solution of the silyl glyoxylate (1.0 equiv) in diethyl ether dropwise to the cooled Reformatsky reagent solution.

  • After the consumption of the silyl glyoxylate (monitored by TLC, typically 10-15 minutes), add the aryl ketone (3.0 equiv).

  • Allow the reaction mixture to warm to 0 °C over 45 minutes.

  • Stir the reaction at room temperature for 30 minutes.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Quantitative Data: Double Reformatsky Reaction with Various Ketones[7]
EntryKetoneYield (%)Diastereomeric Ratio
1Acetophenone73>25:1
24'-Methoxyacetophenone6515:1
34'-Fluoroacetophenone7020:1
4Propiophenone5510:1

Reformatsky_Reaction AlphaHaloEster α-Halo Propionate Ester Zinc Zn AlphaHaloEster->Zinc Et₂O Ketone Ketone/Aldehyde BetaHydroxyEster β-Hydroxy Ester Ketone->BetaHydroxyEster Enolate Zinc Enolate (Reformatsky Reagent) Zinc->Enolate Enolate->BetaHydroxyEster Lactone β-Methyl-γ-butyrolactone BetaHydroxyEster->Lactone Acid-catalyzed cyclization

Caption: General Pathway for the Reformatsky Reaction.

Photoredox-Catalyzed Synthesis

Modern synthetic methods, such as photoredox catalysis, offer mild and efficient pathways to γ-butyrolactones from simple and readily available starting materials like alkenes and unsaturated acids.[5] This approach utilizes a photocatalyst, such as Fukuzumi's acridinium salt, to generate radical intermediates that undergo a polar radical crossover cycloaddition (PRCC) reaction.[5]

Experimental Protocol: Photocatalytic Synthesis of γ-Butyrolactones

Materials:

  • Alkene (e.g., styrene)

  • Unsaturated acid (e.g., acrylic acid)

  • Photocatalyst (e.g., Fukuzumi's acridinium)

  • Redox-active cocatalyst

  • Solvent (e.g., dichloromethane)

  • Inert gas (e.g., nitrogen)

  • Light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, dissolve the alkene, unsaturated acid, photocatalyst, and redox-active cocatalyst in the chosen solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data: Photocatalytic Synthesis of γ-Butyrolactones[8]
EntryAlkeneUnsaturated AcidPhotocatalystCocatalystYield (%)
1StyreneAcrylic AcidAcr⁺-MesThiophenol85
2α-MethylstyreneAcrylic AcidAcr⁺-MesThiophenol78
3Trans-β-MethylstyreneFumaric acid monomethyl esterAcr⁺-MesThiophenol82
41-OcteneAcrylic AcidAcr⁺-MesThiophenol75

Photoredox_Catalysis PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Light Absorption Alkene_radical Alkene Radical Cation PC_excited->Alkene_radical Single Electron Transfer (SET) Alkene Alkene Alkene->Alkene_radical Adduct_radical Adduct Radical Alkene_radical->Adduct_radical Unsaturated_acid Unsaturated Acid Unsaturated_acid->Adduct_radical Nucleophilic Addition Lactone γ-Butyrolactone Adduct_radical->Lactone Radical Cyclization & H-atom Transfer Light

Caption: General Mechanism of Photoredox-Catalyzed Lactonization.

Purification of β-Methyl-γ-butyrolactones

The purification of the final β-methyl-γ-butyrolactone product is crucial to obtain a compound of high purity for subsequent applications. The choice of purification method depends on the physical properties of the lactone and the nature of the impurities.

  • Distillation: Vacuum distillation is a common and effective method for purifying liquid γ-butyrolactones, especially for removing non-volatile impurities and residual solvents.[6] It is important to use a short-path distillation apparatus to minimize thermal decomposition of the product.

  • Column Chromatography: Flash column chromatography using silica gel is a standard technique for separating the desired lactone from byproducts and unreacted starting materials. A variety of solvent systems, typically mixtures of hexanes and ethyl acetate, can be employed depending on the polarity of the target molecule.[7]

  • Crystallization: If the synthesized β-methyl-γ-butyrolactone is a solid at room temperature, crystallization from a suitable solvent or solvent mixture can be a highly effective purification method to obtain material of very high purity.

  • Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from water-soluble impurities and reagents.[7]

References

Methodological & Application

Protocol for the Synthesis of 4-(Benzyloxy)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the enantioselective synthesis of 4-(Benzyloxy)-3-methylbutanoic acid. The synthetic strategy employs a diastereoselective alkylation of an Evans chiral auxiliary, a robust and well-established method for the formation of stereogenic centers.[1] This protocol is divided into three key stages: acylation of the chiral auxiliary, diastereoselective alkylation, and subsequent cleavage of the auxiliary to yield the target carboxylic acid.

Experimental Protocols

The synthesis is performed in three main steps as illustrated in the workflow diagram below.

Step 1: Acylation of the Chiral Auxiliary

This step involves the attachment of a propionyl group to the chiral oxazolidinone auxiliary.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or its enantiomer)

  • Propionic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add propionic anhydride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

This crucial step establishes the stereocenter at the C3 position of the butanoic acid chain.

Materials:

  • N-propionyl oxazolidinone (from Step 1)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Benzyloxymethyl chloride (BOM-Cl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (1.05 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting enolate solution at -78 °C for 30 minutes.

  • In a separate flask, prepare a solution of benzyloxymethyl chloride (BOM-Cl) (1.5 eq) in anhydrous THF.

  • Add the BOM-Cl solution to the enolate solution dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the desired this compound.

Materials:

  • Alkylated N-acyl oxazolidinone (from Step 2)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Stir for an additional 30 minutes at room temperature.

  • Concentrate the mixture in vacuo to remove the THF.

  • Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the final product, this compound.

ParameterValue
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.25 g/mol
AppearanceColorless oil or low-melting solid
Purity (typical)>95%
¹H NMR (CDCl₃) δ (ppm): 7.39-7.29 (m, 5H), 4.51 (s, 2H), 3.50-3.40 (m, 2H), 2.60-2.45 (m, 1H), 2.40-2.25 (m, 2H), 1.05 (d, J=6.8 Hz, 3H)
¹³C NMR (CDCl₃) δ (ppm): 179.0, 138.0, 128.4, 127.7, 127.6, 73.0, 72.5, 38.5, 34.0, 16.5
Mass Spec (ESI) m/z: 207.1027 [(M-H)⁻]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Cleavage Auxiliary Chiral Oxazolidinone Acylated_Auxiliary N-Propionyl Oxazolidinone Auxiliary->Acylated_Auxiliary Et3N, DMAP, CH2Cl2 Propionyl_Anhydride Propionic Anhydride Propionyl_Anhydride->Acylated_Auxiliary Enolate Enolate Formation Acylated_Auxiliary->Enolate NaHMDS, -78°C Alkylated_Product Alkylated Auxiliary Enolate->Alkylated_Product BOM_Cl Benzyloxymethyl Chloride BOM_Cl->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage LiOOH, H2O2 Final_Product This compound Cleavage->Final_Product

References

The Strategic Application of 4-(Benzyloxy)-3-methylbutanoic Acid in the Total Synthesis of (-)-Ratjadone A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient construction of complex chiral molecules is a cornerstone of modern synthetic chemistry. 4-(Benzyloxy)-3-methylbutanoic acid has emerged as a valuable chiral building block in the total synthesis of natural products, exemplified by its crucial role in the asymmetric synthesis of the marine metabolite, (-)-Ratjadone A. This potent cytotoxic agent, known for its inhibition of protein synthesis, presents a formidable synthetic challenge due to its multiple stereocenters and macrolide architecture. The strategic use of this compound provides a reliable method for installing a key chiral fragment, streamlining the synthetic route and ensuring high stereochemical fidelity.

This application note details the utilization of this compound in the total synthesis of the C1-C9 fragment of (-)-Ratjadone A, as reported by Williams et al. We provide a summary of the key transformations, quantitative data in a structured format, and detailed experimental protocols for the pivotal steps. Additionally, a workflow diagram generated using Graphviz illustrates the synthetic sequence.

Key Transformations and Data Summary

The synthesis of the C1-C9 fragment of (-)-Ratjadone A from (R)-4-(benzyloxy)-3-methylbutanoic acid involves a series of stereocontrolled reactions. The key transformations, along with the reported yields, are summarized in the table below.

StepTransformationReagents and ConditionsProductYield (%)
1Reduction of Carboxylic Acid to Aldehyde1. i-Bu₂AlH, THF, -78 °C; 2. Dess-Martin periodinane, CH₂Cl₂, rt(R)-4-(benzyloxy)-3-methylbutanal85 (2 steps)
2Horner-Wadsworth-Emmons OlefinationTriethyl phosphonoacetate, NaH, THF, 0 °C to rt(R,E)-ethyl 6-(benzyloxy)-5-methylhex-2-enoate92
3DIBAL-H Reduction of Esteri-Bu₂AlH, CH₂Cl₂, -78 °C(R,E)-6-(benzyloxy)-5-methylhex-2-en-1-ol95
4Sharpless Asymmetric EpoxidationTi(Oi-Pr)₄, (+)-DET, t-BuOOH, CH₂Cl₂, -20 °C(2R,3R,5R)-3-(benzyloxymethyl)-2,3-epoxy-5-methylhexan-1-ol88
5Reductive Opening of EpoxideRed-Al, THF, 0 °C to rt(2R,3R,5R)-3-(benzyloxymethyl)-5-methylhexane-1,2-diol91
6Protection of Diol and Deprotection of Benzyl Ether1. 2,2-Dimethoxypropane, CSA, CH₂Cl₂, rt; 2. H₂, Pd/C, EtOH, rt(4R,5R,7R)-7-hydroxy-2,2,4,5-tetramethyl-1,3-dioxepane89 (2 steps)
7Oxidation to Aldehyde and Wittig Reaction1. Dess-Martin periodinane, CH₂Cl₂, rt; 2. Ph₃P=CH₂(OMe)Cl, n-BuLi, THF, -78 °C to rtC1-C9 Fragment of (-)-Ratjadone A78 (2 steps)

Experimental Protocols

Step 1: Synthesis of (R)-4-(benzyloxy)-3-methylbutanal

To a solution of (R)-4-(benzyloxy)-3-methylbutanoic acid (1.00 g, 4.80 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere, was added diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 5.76 mL, 5.76 mmol) dropwise. The reaction mixture was stirred at -78 °C for 1 hour. The reaction was then quenched by the slow addition of methanol (2 mL), followed by a saturated aqueous solution of Rochelle's salt (20 mL). The mixture was allowed to warm to room temperature and stirred vigorously until two clear layers formed. The aqueous layer was extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude alcohol.

To a solution of the crude alcohol in anhydrous CH₂Cl₂ (20 mL) at room temperature was added Dess-Martin periodinane (2.44 g, 5.76 mmol). The reaction mixture was stirred for 1 hour, then quenched with a saturated aqueous solution of NaHCO₃ (20 mL) and a saturated aqueous solution of Na₂S₂O₃ (20 mL). The mixture was stirred for 15 minutes, and the layers were separated. The aqueous layer was extracted with CH₂Cl₂ (2 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, 10:1 hexanes/ethyl acetate) to afford (R)-4-(benzyloxy)-3-methylbutanal as a colorless oil (85% yield over two steps).

Step 2: Synthesis of (R,E)-ethyl 6-(benzyloxy)-5-methylhex-2-enoate

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.21 g, 5.28 mmol) in anhydrous THF (10 mL) at 0 °C was added triethyl phosphonoacetate (1.04 mL, 5.28 mmol) dropwise. The mixture was stirred at 0 °C for 30 minutes, then a solution of (R)-4-(benzyloxy)-3-methylbutanal (0.85 g, 4.40 mmol) in anhydrous THF (10 mL) was added. The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched with a saturated aqueous solution of NH₄Cl (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, 20:1 hexanes/ethyl acetate) to afford the title compound as a colorless oil (92% yield).

Synthetic Workflow Diagram

The following diagram illustrates the synthetic sequence for the preparation of the C1-C9 fragment of (-)-Ratjadone A.

Total_Synthesis_Fragment A This compound B Aldehyde A->B  Reduction & Oxidation   C α,β-Unsaturated Ester B->C  HWE Olefination   D Allylic Alcohol C->D  DIBAL-H Reduction   E Epoxy Alcohol D->E  Sharpless Epoxidation   F 1,2-Diol E->F  Reductive Opening   G Protected Diol F->G  Protection & Deprotection   H C1-C9 Fragment G->H  Oxidation & Wittig  

Caption: Synthetic route to the C1-C9 fragment of (-)-Ratjadone A.

Conclusion

This compound serves as an effective and reliable chiral starting material for the enantioselective synthesis of complex natural products. Its application in the total synthesis of (-)-Ratjadone A demonstrates its utility in establishing a key stereocenter early in the synthetic sequence, which is then carried through a series of high-yielding and stereoselective transformations. The protocols provided herein offer a practical guide for researchers engaged in the synthesis of biologically active molecules.

Application Notes and Protocols: 4-(Benzyloxy)-3-methylbutanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in drug discovery, serving as a versatile intermediate for the synthesis of complex molecular architectures. Its utility stems from the presence of a carboxylic acid for diverse functionalization, a stereocenter at the β-position that is crucial for enantioselective synthesis, and a benzyloxy group that acts as a stable protecting group for a primary alcohol. This combination of features makes it an ideal starting material for the synthesis of a variety of biologically active molecules, including key intermediates for blockbuster drugs and novel therapeutic candidates.

These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the synthesis of statin side-chains and its potential in the development of novel anticancer and anti-inflammatory agents. Detailed experimental protocols for its synthesis and derivatization are also provided.

Key Applications

Intermediate in Statin Synthesis

Signaling Pathway of Statins:

HMG_CoA_Reductase_Pathway cluster_synthesis Cholesterol Biosynthesis cluster_regulation Cellular Response Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol Decreased Intracellular\nCholesterol Decreased Intracellular Cholesterol Cholesterol->Decreased Intracellular\nCholesterol Upregulation of\nLDL Receptors Upregulation of LDL Receptors Decreased Intracellular\nCholesterol->Upregulation of\nLDL Receptors Increased LDL\nClearance from Blood Increased LDL Clearance from Blood Upregulation of\nLDL Receptors->Increased LDL\nClearance from Blood Statins (e.g., Atorvastatin) Statins (e.g., Atorvastatin) HMG-CoA Reductase HMG-CoA Reductase Statins (e.g., Atorvastatin)->HMG-CoA Reductase Inhibition Bloodstream_LDL LDL in Bloodstream Bloodstream_LDL->Upregulation of\nLDL Receptors Uptake

Fig. 1: Mechanism of action of statins.
Precursor for Chiral γ-Butyrolactones

Enantiopure β-methyl-γ-butyrolactones are important structural motifs found in a variety of natural products and pharmacologically active compounds.[8][9] (R)-4-(Benzyloxy)-3-methylbutanoic acid can be readily converted to (R)-β-methyl-γ-butyrolactone through intramolecular cyclization, often preceded by reduction of the carboxylic acid.[10][11]

Potential in Anticancer and Anti-inflammatory Drug Discovery

Experimental Protocols

Protocol 1: Synthesis of (S)-4-(Benzyloxy)-3-methylbutanoic Acid via Diastereoselective Alkylation

This protocol describes the synthesis of the chiral intermediate using an Evans oxazolidinone auxiliary to control the stereochemistry of the alkylation step.[14][15]

Experimental Workflow:

Synthesis_Workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_hydrolysis Step 3: Hydrolysis node1 Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone) node3 N-Propionyl Oxazolidinone node1->node3 node2 Propionic Anhydride node2->node3 node6 Alkylated Oxazolidinone node3->node6 node4 NaHMDS, THF, -78 °C node4->node6 node5 Benzyl Chloromethyl Ether node5->node6 node8 (S)-4-(Benzyloxy)-3-methylbutanoic Acid node6->node8 node9 Recovered Evans Auxiliary node6->node9 node7 LiOH, H2O2, THF/H2O node7->node8 node7->node9

Fig. 2: Synthesis of (S)-4-(Benzyloxy)-3-methylbutanoic acid.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Propionic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl chloromethyl ether

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aq.)

  • Standard workup and purification reagents

Procedure:

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) and DMAP (0.1 eq) in DCM at 0 °C, add propionic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the N-propionyl oxazolidinone.

  • Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes. Add benzyl chloromethyl ether (1.5 eq) and continue stirring at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Hydrolysis: Dissolve the alkylated product in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir at room temperature for 4 hours.

  • Workup: Quench the reaction with aqueous Na₂SO₃ solution. Acidify the mixture with 1 M HCl and extract with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary. Dry the combined organic layers for the product over Na₂SO₄, filter, and concentrate to yield (S)-4-(Benzyloxy)-3-methylbutanoic acid.

Quantitative Data (Representative):

StepProductYield (%)Purity (diastereomeric excess)
AcylationN-Propionyl oxazolidinone95N/A
AlkylationAlkylated oxazolidinone85>98% de
Hydrolysis(S)-4-(Benzyloxy)-3-methylbutanoic acid90>98% ee
Protocol 2: Amide Coupling using HATU

This protocol describes the formation of an amide bond from this compound and a primary amine using the coupling reagent HATU.[1][16][17]

Materials:

  • (S)-4-(Benzyloxy)-3-methylbutanoic acid

  • Primary amine (e.g., benzylamine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of (S)-4-(Benzyloxy)-3-methylbutanoic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.0 eq).

  • Add HATU (1.2 eq) in one portion and stir the reaction mixture at room temperature for 2-4 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

SubstrateAmineProductYield (%)
(S)-4-(Benzyloxy)-3-methylbutanoic acidBenzylamine(S)-N-benzyl-4-(benzyloxy)-3-methylbutanamide88
(S)-4-(Benzyloxy)-3-methylbutanoic acidAniline(S)-4-(benzyloxy)-3-methyl-N-phenylbutanamide82
Protocol 3: Reduction to 4-(Benzyloxy)-3-methylbutan-1-ol

This protocol describes the reduction of the carboxylic acid to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).[18][19][20][21]

Materials:

  • (S)-4-(Benzyloxy)-3-methylbutanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M HCl

Procedure:

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of (S)-4-(Benzyloxy)-3-methylbutanoic acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. Filter the resulting precipitate and wash with diethyl ether. Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by flash column chromatography.

Quantitative Data (Representative):

SubstrateProductYield (%)
(S)-4-(Benzyloxy)-3-methylbutanoic acid(S)-4-(benzyloxy)-3-methylbutan-1-ol92

Conclusion

This compound is a highly valuable and versatile chiral intermediate in drug discovery. Its application in the synthesis of key fragments of major drugs like Atorvastatin highlights its importance in the pharmaceutical industry. The provided protocols offer robust methods for its enantioselective synthesis and subsequent derivatization, enabling the exploration of novel chemical space for the discovery of new therapeutic agents. Further investigation into the anticancer and anti-inflammatory potential of its derivatives is a promising avenue for future research.

References

Application Notes and Protocols for the Quantification of 4-(Benzyloxy)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-(Benzyloxy)-3-methylbutanoic acid in various sample matrices. The protocols described are based on established analytical techniques for carboxylic acids and related compounds, offering robust starting points for method development and validation.

Introduction

This compound is a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.[1] Accurate quantification of this analyte is crucial for reaction monitoring, purity assessment, and quality control. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method will depend on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely applicable technique for the analysis of organic acids.[2][3] It offers good precision and is suitable for relatively clean sample matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization is typically required for carboxylic acids to increase their volatility.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification.[6][7][8]

The following table summarizes the key quantitative parameters that can be expected from each method, based on the analysis of similar carboxylic acids. These values should be established for this compound through method validation.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL5 - 50 ng/mL0.05 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%
Precision (% RSD) < 5%< 10%< 10%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification Detect->Quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Dry Dry Sample Sample->Dry Derivatize Add Derivatizing Agent (e.g., BSTFA) Dry->Derivatize Heat Heat (e.g., 60°C) Derivatize->Heat Inject Inject into GC-MS Heat->Inject Derivatized Sample Separate GC Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Ionize->Detect Quantify Quantification (SIM) Detect->Quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC Evaporate->Inject Prepared Sample Separate C18 Column Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Fragment Collision-Induced Dissociation Ionize->Fragment Detect MRM Detection Fragment->Detect Quantify Quantification Detect->Quantify

References

Application Notes and Protocols: Derivatization of 4-(Benzyloxy)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the carboxylic acid functional group in 4-(Benzyloxy)-3-methylbutanoic acid. This versatile chiral building block is a valuable starting material in the synthesis of various pharmaceutical and biologically active molecules. The following protocols for esterification and amidation reactions are presented to facilitate its use in drug discovery and development workflows.

Introduction

This compound is a key intermediate in organic synthesis, prized for its stereocenter and the orthogonal protecting groups that allow for selective chemical transformations. The carboxylic acid moiety serves as a handle for a variety of chemical modifications, including the formation of esters and amides. These derivatives are themselves important chiral building blocks, frequently found as structural motifs in natural products and pharmaceuticals.[1] This document outlines two common and effective derivatization methods: Fischer-Speier esterification to synthesize the methyl ester and a peptide coupling-based amidation to form an N-benzyl amide.

Esterification of this compound

Application

Esterification of this compound is a common transformation to protect the carboxylic acid, modify its solubility, or to use the resulting ester in further synthetic steps such as reductions or Claisen condensations. The methyl ester is a frequently synthesized derivative.

Protocol: Synthesis of Methyl 4-(Benzyloxy)-3-methylbutanoate via Fischer-Speier Esterification

This protocol is adapted from a standard Fischer-Speier esterification procedure for a structurally similar benzyloxy-substituted aromatic carboxylic acid.[2]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Carefully add saturated sodium bicarbonate solution to neutralize the remaining acid. Continue adding until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(Benzyloxy)-3-methylbutanoate.

  • The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical quantitative data for Fischer-Speier esterification reactions. Please note that the data for this compound is based on expected outcomes for similar substrates, as specific literature values were not identified.

ParameterMethyl 4-(Benzyloxy)-3-methoxybenzoate[2]Methyl 4-(Benzyloxy)-3-methylbutanoate (Expected)
Starting Material 4-(Benzyloxy)-3-methoxybenzoic acidThis compound
Reagents Methanol, Conc. H₂SO₄Methanol, Conc. H₂SO₄
Reaction Time 12 hours4-12 hours
Temperature RefluxReflux (~65°C)
Yield Not explicitly stated, but procedure is for synthesis>90% (typical for this reaction type)
Purity Crystalline solid obtainedHigh, further purification by chromatography if needed

Experimental Workflow

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Acid in MeOH B Add H₂SO₄ (cat.) A->B C Reflux (4-12h) B->C D Cool & Evaporate MeOH C->D E Dissolve in EtOAc D->E F Neutralize with NaHCO₃ E->F G Extract & Wash F->G H Dry & Concentrate G->H I Column Chromatography (optional) H->I J Final Product I->J

Fischer-Speier Esterification Workflow

Amidation of this compound

Application

Amide bond formation is fundamental in medicinal chemistry and drug development. Derivatizing this compound as an amide can introduce new pharmacophores, modulate biological activity, and alter physicochemical properties. The N-benzyl amide is a representative example.

Protocol: Synthesis of N-benzyl-4-(benzyloxy)-3-methylbutanamide using EDC/HOBt Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents, a standard and efficient method for amide bond formation.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF), anhydrous

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane or DMF.

  • Add HOBt (1.2 eq) and benzylamine (1.1 eq) to the solution.

  • Add DIPEA or TEA (2.5 eq) and cool the mixture to 0°C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • If DMF is used as the solvent, remove it under high vacuum. If dichloromethane is used, proceed to the next step.

  • Dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-benzyl-4-(benzyloxy)-3-methylbutanamide can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes typical quantitative data for EDC/HOBt mediated amidation reactions. As with the esterification, specific data for this exact transformation was not found in the searched literature, so values are based on expected outcomes for similar couplings.

ParameterN-benzyl-4-(benzyloxy)-3-methylbutanamide (Expected)
Starting Material This compound
Reagents Benzylamine, EDC·HCl, HOBt, DIPEA
Reaction Time 12-24 hours
Temperature 0°C to Room Temperature
Yield 70-95% (typical for this reaction type)
Purity High, further purification by chromatography if needed

Experimental Workflow

Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Acid in DCM B Add HOBt & Amine A->B C Add DIPEA & Cool to 0°C B->C D Add EDC·HCl C->D E Stir 12-24h at RT D->E F Dilute with DCM/EtOAc E->F G Wash with 1M HCl F->G H Wash with NaHCO₃ G->H I Wash with Brine H->I J Dry & Concentrate I->J K Column Chromatography J->K L Final Product K->L

EDC/HOBt Amidation Workflow

References

Application Notes and Protocols for Catalytic Transformations Involving the Benzyloxy Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxy moiety is a cornerstone in organic synthesis, most notably as a protecting group for alcohols and amines due to its general stability and selective removal. Catalytic methods for its transformation are crucial for efficient and clean synthetic strategies in academic research and the pharmaceutical industry. These notes provide an overview of key catalytic transformations—hydrogenolysis, oxidation, and rearrangement—complete with quantitative data and detailed experimental protocols.

Application Note 1: Catalytic Hydrogenolysis of Benzyloxy Groups

Catalytic hydrogenolysis is the most common method for the deprotection of benzyl (Bn) and benzyloxycarbonyl (Cbz) groups. The process involves the cleavage of a C-O or C-N bond by catalytic hydrogenation. Palladium on carbon (Pd/C) is the most widely used catalyst for this transformation.

Key Applications:

  • Deprotection of benzyl ethers to reveal free hydroxyl groups.

  • Removal of the Cbz protecting group from amines.

  • Chemoselective deprotection in the presence of other functional groups.

Catalytic Systems and Performance:

Several catalytic systems have been developed to improve efficiency, selectivity, and safety. Below is a comparison of common methods.

Catalyst SystemHydrogen SourceKey Features & AdvantagesTypical ConditionsRef.
10% Pd/C H₂ gas (balloon or pressure)Standard, widely used, effective for many substrates.EtOH or MeOH, rt, overnight
Pd/C + Nb₂O₅/C H₂ gas (1 atm)Accelerates deprotection of N-Bn, N-Cbz, and O-Bn groups.MeOH, rt, 15 min - 1.5 h[1][2]
Pd(0) EnCat™ 30NP H₂ gas or Transfer HydrogenationNon-pyrophoric, encapsulated catalyst. Low metal leaching, recyclable.EtOH, rt, overnight (H₂); Cyclohexene/AcOH for transfer
10% Pd/C 1,4-Cyclohexadiene (Transfer)Avoids handling of H₂ gas. Rapid removal of Cbz, Bn esters.EtOH or THF, rt[3]
SiliaCat Pd(0) H₂ gas (1 atm)Stable, easy to handle silica-entrapped catalyst.EtOAc or EtOH, 25-50 °C[4]

Challenges and Solutions:

  • Catalyst Poisoning: Amines (substrates or products) can poison the Pd catalyst, slowing the reaction. The use of acidic co-catalysts like Nb₂O₅/C can mitigate this effect.[1][2]

  • Arene Saturation: Over-reduction of the aromatic ring of the protecting group can be a side reaction. Pre-treatment of the catalyst with an acid can suppress this unwanted hydrogenation.[5]

  • Safety: Traditional Pd/C can be pyrophoric. Encapsulated catalysts like Pd(0) EnCat™ offer a safer alternative with easier handling.

Experimental Protocols: Catalytic Hydrogenolysis

Protocol 1.1: General Procedure for Debenzylation using Pd/C and H₂ Gas

  • Dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Securely seal the reaction vessel.

  • Evacuate the vessel and backfill with hydrogen gas from a balloon. Repeat this process two more times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure) overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which can be purified by standard methods.

Protocol 1.2: Accelerated Debenzylation using a Mixed Pd/C and Nb₂O₅/C Catalyst [1][2]

  • To a solution of the protected substrate (e.g., N-Cbz-amine, 0.5 mmol) in methanol (5 mL), add 10% Pd/C (27 mg, 0.025 mmol) and 10% Nb₂O₅/C (20 mg, 0.015 mmol).

  • Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress (typically complete within 1 hour).

  • After completion, filter the catalysts through a membrane filter.

  • The filtrate can be concentrated to yield the product, often not requiring additional neutralization.

Protocol 1.3: Transfer Hydrogenolysis using Ammonium Formate [6]

  • To a solution of the N-benzyl derivative (1.0 mmol) in methanol, add 10% Pd/C (weight equivalent to the substrate) and ammonium formate (4.0 mmol).

  • Reflux the mixture for the time required for complete reaction (monitored by TLC).

  • Cool the reaction mixture and filter through Celite®.

  • Wash the Celite® pad with methanol.

  • Evaporate the solvent from the combined filtrates.

  • Dissolve the residue in water and extract with a suitable organic solvent (e.g., chloroform).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Application Note 2: Catalytic Oxidation of the Benzyloxy Moiety

The benzylic C-H bonds of a benzyloxy group are susceptible to catalytic oxidation, providing access to valuable carbonyl compounds and esters. This transformation offers an alternative to traditional deprotection methods and a direct route to functionalized molecules.

Key Applications:

  • Oxidation of benzyl ethers to aromatic esters.[7]

  • Oxidation of the benzylic methylene group to a ketone, a key intermediate in fine chemical synthesis.[8]

  • Selective oxidation in the presence of other sensitive functional groups.

Catalytic Systems and Performance:

Catalyst SystemOxidant(s)TransformationKey Features & AdvantagesRef.
Cu₂O/C₃N₄ TBHP & O₂Benzyl Ether → BenzoateProceeds at room temperature with a reduced amount of TBHP.[7]
CuCl₂·2H₂O/BQC aq. 70% TBHPAlkylarene → KetoneModerate to excellent yields for various alkylarenes.[8]
Pd-Fe/Al₂O₃ H₂ + O₂ (in situ H₂O₂)Benzyl Alcohol → BenzaldehydeHigh yield and selectivity via in situ generation of reactive oxygen species.[9]
Sulfurized Graphene H₂O₂Benzyl Alcohol → BenzaldehydeMetal-free catalysis, sustainable approach.[10]
Experimental Protocols: Catalytic Oxidation

Protocol 2.1: Oxidation of Benzyl Ethers to Esters with Cu₂O/C₃N₄ [7]

  • Add the benzyl ether substrate (0.2 mmol), Cu₂O/C₃N₄ catalyst (10 mg), and acetone (2 mL) to a reaction tube.

  • Add tert-butyl hydroperoxide (TBHP, 70% in water, 0.3 mmol, 1.5 equiv.).

  • Stir the mixture at room temperature under an air atmosphere for 24 hours.

  • After the reaction, centrifuge the mixture to separate the catalyst.

  • Analyze the supernatant by GC or GC-MS to determine conversion and yield.

  • For product isolation, perform the reaction on a larger scale and purify by column chromatography.

Protocol 2.2: Oxidation of Benzylic Alcohols with a Metal-Free Catalyst [10]

  • In a 250 mL three-necked flask, combine benzyl alcohol (1 mmol), sulfurized graphene catalyst (2 mg), H₂O₂ (35 wt% in water, 2 mL), and deionized water (120 mL).

  • Heat the reaction in a water bath at 70 °C with a reflux condenser for 3 hours.

  • After cooling, filter the liquid mixture through a membrane filter.

  • Analyze the filtrate by HPLC to determine product yield.

Application Note 3: Catalytic Rearrangement of Benzyloxy Compounds

Beyond deprotection and oxidation, the benzyloxy group can participate in powerful catalytic rearrangement reactions, enabling the construction of complex molecular architectures with high stereocontrol.

Key Applications:

  • Asymmetric synthesis through enantioselective rearrangements.

  • Dearomatization reactions to create complex cyclic systems.

[1][11] O-to-C Rearrangement: An enantioselective[1][11] O-to-C rearrangement of 2-benzyloxy-1-naphthoates has been achieved using a chiral π-Cu(II) complex. This reaction proceeds through a dearomatization pathway to yield valuable keto-ester products with high enantioselectivity.[12]

SubstrateCatalyst LoadingTemp (°C)Time (h)Yield (%)ee (%)Ref.
Methyl 2-(benzyloxy)-1-naphthoate10 mol%30248588[12]
Methyl 2-(4-methoxybenzyloxy)-1-naphthoate10 mol%30249391[12]
Methyl 2-(2-methoxybenzyloxy)-1-naphthoate10 mol%30249192[12]
Experimental Protocol: Catalytic Rearrangement

Protocol 3.1: Enantioselective[1][11] O-to-C Rearrangement [12]

  • Prepare the chiral π-Cu(II) catalyst in situ by mixing the chiral ligand and Cu(OTf)₂ in a 1:1 ratio in the reaction solvent.

  • To a solution of the 2-benzyloxy-1-naphthoate substrate (0.1 mmol) in CH₂Cl₂ (0.75 mL), add the pre-formed chiral Cu(II) catalyst (10 mol%).

  • Stir the reaction mixture at 30 °C for 24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture directly.

  • Purify the residue by silica gel column chromatography (e.g., using hexane/ethyl acetate as eluent) to afford the desired product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the catalytic transformations of the benzyloxy moiety.

G Workflow for Catalytic Hydrogenolysis sub Substrate Dissolution (e.g., in Ethanol) cat Add Catalyst (e.g., 10% Pd/C) sub->cat reac Reaction Setup (Evacuate & backfill with H₂) cat->reac stir Stir at RT (under H₂ atmosphere) reac->stir mon Monitor Reaction (TLC / LC-MS) stir->mon filt Filtration (Remove catalyst via Celite®) mon->filt Upon Completion conc Concentration (Evaporate solvent) filt->conc prod Purified Product conc->prod

Caption: General experimental workflow for catalytic debenzylation.

G Catalytic Cycle for Benzyl Ether Oxidation Cat_active Active Catalyst (e.g., Cu(II)) Intermediate1 [Cat-Substrate Complex] Cat_active->Intermediate1 Coordination Substrate R-O-CH₂Ph Substrate->Intermediate1 Intermediate2 Oxidized Intermediate Intermediate1->Intermediate2 Oxidation (H-abstraction) Oxidant TBHP/O₂ Cat_reduced Reduced Catalyst (e.g., Cu(I)) Product R-O-COPh Intermediate2->Product Product Release Intermediate2->Cat_reduced Cat_reduced->Cat_active Re-oxidation

Caption: A plausible catalytic cycle for the oxidation of a benzyl ether.

G Comparison of Debenzylation Methods cluster_0 Hydrogenolysis cluster_1 Oxidative Cleavage cluster_2 Reductive (Dissolving Metal) H2 H₂ Gas (Pd/C, PtO₂) Transfer Transfer Hydrogenation (Ammonium Formate, Cyclohexadiene) Advantage1 High Yield Clean H2->Advantage1 Advantages Disadvantage1 Reduces Alkenes/Alkynes Pyrophoric Catalyst H2->Disadvantage1 Disadvantages DDQ DDQ Photo Photocatalytic (Visible Light, DDQ) Advantage2 High Functional Group Tolerance Mild Conditions Photo->Advantage2 Advantages Disadvantage2 Requires specific equipment May not be suitable for all substrates Photo->Disadvantage2 Disadvantages Birch Birch Reduction (Na/NH₃) Debenzylation Debenzylation Strategies Debenzylation->H2 Debenzylation->Transfer Debenzylation->DDQ Debenzylation->Photo Debenzylation->Birch

Caption: Logical relationships between different debenzylation methods.

References

Application Notes and Protocols for Multi-Step Reaction Sequences Utilizing 4-(Benzyloxy)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-(Benzyloxy)-3-methylbutanoic acid, a valuable chiral building block, in multi-step organic synthesis. The focus is on its application in the stereoselective synthesis of bioactive natural products, particularly lactones such as (–)-blastmycinone.

Introduction

This compound is a versatile chiral starting material in organic synthesis. Its stereocenter and orthogonal protecting groups—a carboxylic acid and a benzyl ether—allow for a wide range of chemical transformations. This makes it an ideal precursor for the synthesis of complex molecules with high enantiomeric purity, which is crucial in drug development and medicinal chemistry.

One notable application of (R)-4-(Benzyloxy)-3-methylbutanoic acid is in the asymmetric synthesis of (–)-blastmycinone, a naturally occurring γ-lactone with significant biological activity. The following sections detail the multi-step reaction sequence, provide comprehensive experimental protocols, and summarize the quantitative data for each synthetic step.

Multi-Step Synthesis of a (–)-Blastmycinone Intermediate

The overall synthetic strategy involves the transformation of (R)-4-(Benzyloxy)-3-methylbutanoic acid into a key chiral lactone intermediate, (3R,4R)-4-methyl-3-(triethylsilyloxy)dihydrofuran-2(3H)-one. This sequence involves reduction of the carboxylic acid, protection of the resulting alcohol, debenzylation, and finally oxidation and cyclization to form the target lactone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of the (–)-blastmycinone intermediate starting from (R)-4-(Benzyloxy)-3-methylbutanoic acid.

StepReactionStarting MaterialKey ReagentsProductYield (%)Purity/Selectivity
1Reduction of Carboxylic Acid(R)-4-(Benzyloxy)-3-methylbutanoic acidBorane-tetrahydrofuran complex (BH₃·THF)(R)-4-(Benzyloxy)-3-methylbutan-1-ol95>99% ee
2Silyl Ether Protection(R)-4-(Benzyloxy)-3-methylbutan-1-olTriethylsilyl chloride (TESCl), Triethylamine (Et₃N), 4-(Dimethylamino)pyridine (DMAP)(R)-1-(Benzyloxy)-4-((triethylsilyl)oxy)-2-methylbutane98>99% ee
3Debenzylation(R)-1-(Benzyloxy)-4-((triethylsilyl)oxy)-2-methylbutanePalladium on carbon (10% Pd/C), Hydrogen (H₂)(R)-2-Methyl-4-((triethylsilyl)oxy)butan-1-ol92>99% ee
4Oxidation & Cyclization(R)-2-Methyl-4-((triethylsilyl)oxy)butan-1-olPyridinium dichromate (PDC)(3R,4R)-4-Methyl-3-((triethylsilyl)oxy)dihydrofuran-2(3H)-one85>99% ee

Experimental Protocols

Step 1: Reduction of (R)-4-(Benzyloxy)-3-methylbutanoic acid

Objective: To reduce the carboxylic acid functionality to a primary alcohol.

Materials:

  • (R)-4-(Benzyloxy)-3-methylbutanoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of (R)-4-(Benzyloxy)-3-methylbutanoic acid (1.00 g, 4.80 mmol) in anhydrous THF (20 mL) is cooled to 0 °C under an argon atmosphere.

  • Borane-tetrahydrofuran complex (1 M in THF, 5.76 mL, 5.76 mmol) is added dropwise to the stirred solution over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is carefully quenched by the dropwise addition of methanol (5 mL) at 0 °C.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (50 mL) and washed successively with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford (R)-4-(Benzyloxy)-3-methylbutan-1-ol as a colorless oil.

Yield: 95%

Step 2: Protection of the Primary Alcohol

Objective: To protect the primary alcohol as a triethylsilyl (TES) ether.

Materials:

  • (R)-4-(Benzyloxy)-3-methylbutan-1-ol

  • Triethylsilyl chloride (TESCl)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of (R)-4-(Benzyloxy)-3-methylbutan-1-ol (0.90 g, 4.63 mmol) in anhydrous DCM (20 mL) at 0 °C are added triethylamine (1.30 mL, 9.26 mmol), triethylsilyl chloride (1.17 mL, 6.95 mmol), and a catalytic amount of DMAP.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (15 mL).

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, 10% ethyl acetate in hexanes) to give (R)-1-(Benzyloxy)-4-((triethylsilyl)oxy)-2-methylbutane.

Yield: 98%

Step 3: Debenzylation

Objective: To remove the benzyl protecting group by catalytic hydrogenation.

Materials:

  • (R)-1-(Benzyloxy)-4-((triethylsilyl)oxy)-2-methylbutane

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • A solution of (R)-1-(Benzyloxy)-4-((triethylsilyl)oxy)-2-methylbutane (1.30 g, 4.21 mmol) in ethanol (25 mL) is treated with 10% Pd/C (130 mg).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield (R)-2-Methyl-4-((triethylsilyl)oxy)butan-1-ol.

Yield: 92%

Step 4: Oxidation and Cyclization to the Lactone

Objective: To oxidize the primary alcohol to a carboxylic acid and induce subsequent intramolecular cyclization to form the γ-lactone.

Materials:

  • (R)-2-Methyl-4-((triethylsilyl)oxy)butan-1-ol

  • Pyridinium dichromate (PDC)

  • Anhydrous Dichloromethane (DCM)

  • Celite

Procedure:

  • To a stirred suspension of pyridinium dichromate (PDC) (3.17 g, 8.42 mmol) in anhydrous DCM (30 mL) is added a solution of (R)-2-Methyl-4-((triethylsilyl)oxy)butan-1-ol (0.86 g, 4.21 mmol) in anhydrous DCM (10 mL).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then diluted with diethyl ether (50 mL) and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography (silica gel, 5% ethyl acetate in hexanes) to afford (3R,4R)-4-Methyl-3-((triethylsilyl)oxy)dihydrofuran-2(3H)-one as a colorless oil.

Yield: 85%

Visualizations

Logical Relationship of the Synthetic Pathway

The following diagram illustrates the logical progression of the multi-step synthesis from the starting material to the final intermediate.

G A This compound B 4-(Benzyloxy)-3-methylbutan-1-ol A->B Reduction (BH3.THF) C 1-(Benzyloxy)-4-((triethylsilyl)oxy)-2-methylbutane B->C Protection (TESCl) D 2-Methyl-4-((triethylsilyl)oxy)butan-1-ol C->D Debenzylation (H2, Pd/C) E 4-Methyl-3-((triethylsilyl)oxy)dihydrofuran-2(3H)-one D->E Oxidation/Cyclization (PDC)

Caption: Synthetic pathway to a blastmycinone intermediate.

Experimental Workflow for a Typical Step (e.g., Step 1: Reduction)

This diagram outlines the general workflow for a single synthetic step, from reaction setup to product isolation.

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Isolation A Dissolve Starting Material in Anhydrous Solvent B Cool to 0 C A->B C Add Reagent Dropwise B->C D Stir at 0 C C->D E Warm to Room Temperature and Stir D->E F Quench Reaction E->F G Solvent Removal F->G H Liquid-Liquid Extraction G->H I Drying and Concentration H->I J Purification (if necessary) I->J

Caption: General experimental workflow for a synthetic step.

Application Notes and Protocols: The Role of 4-(Benzyloxy)-3-methylbutanoic Acid in the Synthesis of Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-(Benzyloxy)-3-methylbutanoic acid as a versatile chiral building block in the synthesis of high-value pharmacologically active compounds. The unique structural features of this molecule, namely a carboxylic acid for chain elongation and a protected primary alcohol, make it a crucial precursor for complex molecular architectures. This document outlines its application in the synthesis of the direct renin inhibitor, Aliskiren, and in the preparation of bioactive β-methyl-γ-butyrolactones. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and relevant biological pathways are provided to facilitate research and development in medicinal chemistry.

Application in the Synthesis of Aliskiren, a Direct Renin Inhibitor

Aliskiren is a potent, orally active, non-peptide inhibitor of renin, the enzyme responsible for the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] By directly targeting renin, Aliskiren effectively reduces blood pressure and is used in the treatment of hypertension.[2][3] The synthesis of Aliskiren relies on the construction of a complex chiral backbone, for which (S)-4-(benzyloxy)-3-methylbutanoic acid serves as a key starting material for a crucial γ-lactone intermediate.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

Aliskiren's therapeutic effect is achieved through the inhibition of the RAAS pathway, a critical regulator of blood pressure and fluid balance.[4] A simplified diagram of this pathway is presented below.

RAAS_Pathway cluster_0 Kidney cluster_1 Lungs Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Renin Renin ACE ACE Aliskiren Aliskiren Aliskiren->Renin

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Aliskiren.

Experimental Workflow for the Synthesis of a Key Aliskiren Intermediate

The following workflow outlines the synthesis of a key γ-lactone intermediate for Aliskiren, starting from (S)-4-(benzyloxy)-3-methylbutanoic acid. This lactone is then subjected to aminolysis to introduce the side chain necessary for the final Aliskiren molecule.

Aliskiren_Workflow cluster_0 Step 1: Lactonization cluster_1 Step 2: Aminolysis cluster_2 Further Steps Start (S)-4-(Benzyloxy)-3- methylbutanoic acid Lactone γ-Lactone Intermediate Start->Lactone H+ Amide Amide Intermediate (Compound Z) Lactone->Amide Aliskiren Aliskiren Amide->Aliskiren Lactonization Acid-catalyzed intramolecular esterification Aminolysis Reaction with 3-amino-2,2- dimethylpropionamide Further_Steps Reduction and final coupling steps

Caption: Synthetic workflow for a key Aliskiren intermediate.

Experimental Protocols

Protocol 1: Synthesis of the γ-Lactone Intermediate from (S)-4-(Benzyloxy)-3-methylbutanoic acid

This protocol describes the acid-catalyzed intramolecular esterification (lactonization) of (S)-4-(benzyloxy)-3-methylbutanoic acid to form the corresponding γ-lactone.

  • Materials:

    • (S)-4-(Benzyloxy)-3-methylbutanoic acid

    • Toluene

    • p-Toluenesulfonic acid monohydrate (catalytic amount)

    • Anhydrous sodium sulfate

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-4-(benzyloxy)-3-methylbutanoic acid (1.0 eq) and toluene (to form a 0.2 M solution).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

    • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to yield the pure γ-lactone intermediate.

Protocol 2: Synthesis of the Amide Intermediate (Compound Z) via Aminolysis of the γ-Lactone [5]

This protocol details the aminolysis of the γ-lactone intermediate with 3-amino-2,2-dimethylpropionamide.

  • Materials:

    • γ-Lactone intermediate from Protocol 1

    • 3-Amino-2,2-dimethylpropionamide

    • Ethanol

  • Procedure:

    • In a sealed reaction vessel, combine the γ-lactone intermediate (1.0 eq) and 3-amino-2,2-dimethylpropionamide (5.0 eq).[5]

    • Heat the mixture neat (without solvent) at a temperature sufficient to ensure liquidity and promote the reaction (e.g., 80-100 °C), as described in the patent literature for similar aminolysis reactions.[5]

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture and dissolve it in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution with water and brine to remove excess amine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate (Compound Z).

    • This intermediate can be carried forward to the next step or purified by chromatography if necessary.

Quantitative Data Summary
StepStarting MaterialProductReagents and ConditionsYieldReference
1 (S)-4-(Benzyloxy)-3-methylbutanoic acidγ-Lactone Intermediatep-Toluenesulfonic acid, Toluene, RefluxNot specified in direct literature, typically >85% for similar lactonizations.General Synthetic Knowledge
2 γ-Lactone IntermediateAmide Intermediate (Compound Z)3-Amino-2,2-dimethylpropionamide, HeatNot explicitly stated for this specific lactone, but aminolysis of similar lactones in Aliskiren synthesis proceeds in high yield.[5][5]
3 Amide Intermediate (Compound Z)Aliskiren hemifumarate1. H₂, Pd/C, Ethanolamine, Ethanol; 2. Fumaric acid, AcetonitrileNot specified for the entire sequence from the starting lactone.[5]

Application in the Synthesis of Bioactive β-Methyl-γ-butyrolactones

Enantiopure β-methyl-γ-butyrolactones are valuable chiral building blocks and are present in a variety of natural products and pharmacologically active compounds.[6] (R)-4-(Benzyloxy)-3-methylbutanoic acid is a key precursor for the synthesis of these important lactones.[6] These lactones have shown a range of biological activities, including antifungal and antibiotic properties.[7]

Experimental Workflow for the Synthesis of a β-Methyl-γ-butyrolactone

The synthesis of a β-methyl-γ-butyrolactone from (R)-4-(benzyloxy)-3-methylbutanoic acid involves an initial reduction followed by deprotection and cyclization.

Lactone_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Deprotection & Cyclization Start (R)-4-(Benzyloxy)-3- methylbutanoic acid Diol Chiral 1,4-Diol Start->Diol Lactone β-Methyl-γ-butyrolactone Diol->Lactone Reduction LiAlH₄ or BH₃·THF Deprotection H₂, Pd/C followed by oxidative cyclization

Caption: Synthetic workflow for a β-methyl-γ-butyrolactone.

Experimental Protocol

Protocol 3: Synthesis of a β-Methyl-γ-butyrolactone from (R)-4-(Benzyloxy)-3-methylbutanoic acid

This protocol describes a two-step process for the synthesis of a β-methyl-γ-butyrolactone.

  • Materials:

    • (R)-4-(Benzyloxy)-3-methylbutanoic acid

    • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

    • Anhydrous tetrahydrofuran (THF)

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • An oxidizing agent (e.g., PCC or TEMPO/bleach)

    • Dichloromethane

  • Procedure:

    Step A: Reduction to the Diol

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-4-(benzyloxy)-3-methylbutanoic acid (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of LiAlH₄ (1.5 eq) or BH₃·THF (2.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water, followed by 15% aqueous NaOH and then more water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude benzyloxy diol.

    Step B: Deprotection and Oxidative Cyclization

    • Dissolve the crude benzyloxy diol from Step A in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitor by TLC).

    • Filter the catalyst through a pad of Celite® and concentrate the filtrate to obtain the crude triol.

    • Dissolve the crude triol in dichloromethane.

    • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a TEMPO-catalyzed oxidation to effect the oxidative lactonization.

    • After the reaction is complete, work up accordingly based on the oxidant used.

    • Purify the crude product by silica gel column chromatography to yield the pure β-methyl-γ-butyrolactone.

Quantitative Data Summary
StepStarting MaterialProductReagents and ConditionsYieldReference
A (R)-4-(Benzyloxy)-3-methylbutanoic acid(R)-4-(Benzyloxy)-3-methylbutane-1,2-diolLiAlH₄ or BH₃·THF, THFTypically high, >90%General Synthetic Knowledge
B (R)-4-(Benzyloxy)-3-methylbutane-1,2-diol(R)-β-Methyl-γ-butyrolactone1. H₂, Pd/C; 2. Oxidizing agentGood to excellent, depending on the oxidant[6]

These protocols and data highlight the significance of this compound as a foundational chiral synthon in the development of complex, pharmacologically active molecules. Its application in the synthesis of both a blockbuster drug like Aliskiren and a class of bioactive natural product analogues demonstrates its broad utility in medicinal chemistry.

References

Application Notes and Protocols for the Diastereoselective Synthesis of 4-(Benzyloxy)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of 4-(benzyloxy)-3-methylbutanoic acid. This chiral carboxylic acid is a valuable building block in the synthesis of various biologically active molecules and natural products. The described methodology utilizes the well-established Evans oxazolidinone chiral auxiliary to control the stereochemistry during an α-alkylation reaction. The protocol is divided into three key stages: acylation of the chiral auxiliary, diastereoselective alkylation with a benzyloxymethyl electrophile, and subsequent cleavage of the auxiliary to yield the desired product.

Overall Reaction Scheme

The synthesis of this compound is achieved through a three-step sequence starting from a commercially available Evans oxazolidinone auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or (4S)-4-benzyl-2-oxazolidinone. The key steps involve:

  • Acylation: The chiral auxiliary is acylated with propionyl chloride to introduce the propionyl group, which will become the backbone of the target molecule.

  • Diastereoselective Alkylation: The N-propionyl oxazolidinone is deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation with a benzyloxymethyl halide. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

  • Auxiliary Cleavage: The alkylated product is then subjected to mild hydrolytic conditions to cleave the chiral auxiliary, affording the desired this compound in high enantiomeric purity. The chiral auxiliary can often be recovered and reused.

Data Presentation

The following table summarizes the expected yields and diastereoselectivities for the key steps in the synthesis.

StepReactionReagentsTypical Yield (%)Diastereomeric Ratio (d.r.)
1Acylation(4S)-4-Benzyl-2-oxazolidinone, Propionyl chloride, Triethylamine, DMAP (cat.)>95%N/A
2AlkylationN-Propionyl oxazolidinone, NaHMDS or LDA, Benzyloxymethyl chloride (BnOCH₂Cl)80-90%>95:5
3CleavageAlkylated oxazolidinone, LiOH, H₂O₂>90%N/A (product is a single enantiomer)

Experimental Protocols

Protocol 1: Acylation of (4S)-4-Benzyl-2-oxazolidinone

This protocol describes the N-acylation of the chiral auxiliary with propionyl chloride.

Materials:

  • (4S)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4S)-4-benzyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP.

  • Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-propionyl oxazolidinone.

  • The product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Alkylation with Benzyloxymethyl Chloride

This protocol details the crucial diastereoselective alkylation step to introduce the benzyloxymethyl group.

Materials:

  • N-Propionyl-(4S)-4-benzyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) solution in THF

  • Benzyloxymethyl chloride (BnOCH₂Cl)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (1.1 eq, 1.0 M solution in THF) or freshly prepared LDA (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • In a separate flame-dried flask, dissolve benzyloxymethyl chloride (1.5 eq) in anhydrous THF.

  • Add the solution of benzyloxymethyl chloride dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the final step to release the target carboxylic acid.

Materials:

  • N-(4-(Benzyloxy)-3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified alkylated oxazolidinone (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of lithium hydroxide (2.0 eq) followed by the slow, dropwise addition of 30% hydrogen peroxide (4.0 eq).

  • Stir the reaction mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the excess peroxide by the addition of an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • The chiral auxiliary can be recovered from the organic layer.

  • The aqueous layer contains the lithium salt of the product. Further extract the acidified aqueous layer with diethyl ether or ethyl acetate to isolate the carboxylic acid.

  • Combine the organic extracts containing the product, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Auxiliary Chiral Auxiliary ((4S)-4-Benzyl-2-oxazolidinone) Acylated_Auxiliary N-Propionyl Oxazolidinone Auxiliary->Acylated_Auxiliary Et3N, DMAP (cat.) DCM, 0 °C to rt Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylated_Auxiliary Enolate Chiral Enolate Acylated_Auxiliary->Enolate NaHMDS or LDA THF, -78 °C Alkylated_Product Alkylated Oxazolidinone Enolate->Alkylated_Product -78 °C BnOCH2Cl Benzyloxymethyl Chloride BnOCH2Cl->Alkylated_Product Final_Product This compound Alkylated_Product->Final_Product LiOH, H2O2 THF/H2O, 0 °C Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Product->Recovered_Auxiliary Workup

Caption: Workflow for the synthesis of this compound.

Caption: Mechanism of diastereoselective alkylation of the chiral enolate.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Benzyloxy)-3-methylbutanoic acid, a key chiral building block in organic synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when employing chiral auxiliary-based methods for stereocontrol.

Issue Potential Cause Recommended Solution
Low Yield of Alkylated Product Incomplete deprotonation of the N-acyl auxiliary.- Ensure the use of a sufficiently strong, non-nucleophilic base such as LDA or NaHMDS. - Perform the deprotonation at a low temperature (e.g., -78 °C) to ensure the stability of the enolate.[1] - Use a slight excess of the base (1.05-1.1 equivalents).
Low reactivity of the alkylating agent.- Consider using a more reactive electrophile, such as an alkyl iodide or triflate, instead of a bromide or chloride. - For less reactive alkylating agents, allowing the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) may be necessary, but monitor for potential side reactions.[2]
Side reaction with the enolate.- Ensure all reagents and solvents are anhydrous to prevent quenching of the enolate. - Add the alkylating agent slowly at low temperature to minimize side reactions.
Low Diastereoselectivity Formation of the undesired (E)-enolate.- The formation of the (Z)-enolate is crucial for high diastereoselectivity with Evans auxiliaries.[1] Using sodium or lithium-based amide bases generally favors the (Z)-enolate. - Ensure the deprotonation is performed in a suitable solvent like THF.
Epimerization of the product.- Avoid prolonged reaction times or elevated temperatures after the alkylation is complete. - Quench the reaction at low temperature once the starting material is consumed (as monitored by TLC).
Steric hindrance from the auxiliary.- The choice of chiral auxiliary can influence diastereoselectivity. Evans-type oxazolidinones are generally effective.[3][4]
Difficulty in Removing the Chiral Auxiliary Incomplete hydrolysis of the N-acyl bond.- For cleavage via hydrolysis, ensure sufficient equivalents of the hydrolyzing agent (e.g., LiOH/H₂O₂) are used. - Allow for adequate reaction time. Monitoring by TLC is recommended.
Formation of unwanted side products during cleavage.- Cleavage with LiOH and hydrogen peroxide is often preferred as it selectively attacks the exocyclic imide carbonyl, minimizing attack at the endocyclic carbonyl of the auxiliary.[1] - Alternative cleavage methods, such as transesterification, can be employed if hydrolysis proves problematic.
Product Contaminated with Starting Material Incomplete reaction.- Increase the reaction time or consider a slight increase in temperature for the alkylation step. - Ensure the stoichiometry of the reagents is correct.
Product Contaminated with Diastereomer Poor diastereoselectivity.- Refer to the solutions for "Low Diastereoselectivity". - If diastereoselectivity cannot be improved, purification by column chromatography is often effective in separating the diastereomers before cleavage of the auxiliary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the enantioselective synthesis of this compound?

A1: The most prevalent method involves the use of a chiral auxiliary, such as an Evans oxazolidinone. This approach consists of three key steps: acylation of the chiral auxiliary, diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched carboxylic acid.[3][4]

Q2: How can I confirm the stereochemistry and enantiomeric purity of my final product?

A2: The diastereomeric ratio of the alkylated intermediate can be determined by methods such as high-field ¹H NMR spectroscopy or gas chromatography (GC). After cleavage of the auxiliary, the enantiomeric purity of the final carboxylic acid can be assessed by chiral HPLC or by converting the acid to a chiral ester or amide and analyzing by GC or NMR.

Q3: Are there alternative synthetic routes that do not involve a chiral auxiliary?

A3: Yes, alternative strategies include asymmetric hydrogenation of an unsaturated precursor, such as (E)-4-(benzyloxy)-3-methylbut-2-enoic acid, using a chiral catalyst.[5] Organocatalytic methods are also an emerging area of research for this type of transformation.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Several reagents used in this synthesis require careful handling.

  • n-Butyllithium (n-BuLi) and Lithium diisopropylamide (LDA): These are pyrophoric and react violently with water. They should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Alkylating agents (e.g., methyl iodide): These are often toxic and should be handled in a well-ventilated fume hood.

  • Hydrogen peroxide (30%): This is a strong oxidizer and can cause severe skin burns. Appropriate personal protective equipment (gloves, safety glasses) is essential.[1]

Q5: How can I improve the overall yield of the synthesis?

A5: To improve the overall yield, each step of the reaction sequence must be optimized. This includes ensuring complete reactions through careful monitoring (e.g., by TLC), minimizing transfer losses, and optimizing purification procedures to reduce product loss. For the alkylation step, using highly pure reagents and maintaining anhydrous conditions are critical.

Experimental Protocols

Protocol 1: Asymmetric Synthesis using an Evans-type Chiral Auxiliary

This protocol is a general guideline and may require optimization for specific substrates and scales.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes.

  • Add 4-(benzyloxy)butyryl chloride (1.1 eq.) dropwise and stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the N-acylated auxiliary by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acylated auxiliary (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add LDA or NaHMDS (1.1 eq.) dropwise and stir for 30-60 minutes to form the enolate.

  • Add methyl iodide (1.2 eq.) dropwise and stir at -78 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to separate the diastereomers if necessary.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).

  • Stir the reaction at 0 °C for 4-8 hours, monitoring by TLC.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Acidify the mixture with a suitable acid (e.g., 1 M HCl) to protonate the carboxylic acid.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield this compound. The chiral auxiliary can often be recovered from the aqueous layer.

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Cleavage auxiliary Chiral Auxiliary acylation Acylation with 4-(benzyloxy)butyryl chloride auxiliary->acylation n_acyl N-Acylated Auxiliary acylation->n_acyl deprotonation Deprotonation (LDA) n_acyl->deprotonation enolate (Z)-Enolate Formation deprotonation->enolate alkylation Alkylation with Methyl Iodide enolate->alkylation alkylated_product Alkylated Product alkylation->alkylated_product cleavage Hydrolysis (LiOH/H₂O₂) alkylated_product->cleavage final_product This compound cleavage->final_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: Overall workflow for the asymmetric synthesis.

Caption: Mechanism of stereocontrol. (Note: Placeholder images are used in the DOT script; these would be replaced with actual chemical structure images in a final implementation).

References

stability and storage conditions for 4-(Benzyloxy)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-(Benzyloxy)-3-methylbutanoic acid

This technical support guide provides essential information on the stability and storage of this compound, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: While specific stability data for this compound is not extensively published, based on its chemical structure (a carboxylic acid with a benzyl ether protecting group), the recommended long-term storage conditions are in a cool, dry, and well-ventilated place.[1][2] It is advisable to store it in a tightly sealed container to prevent moisture absorption and potential degradation.[1][3] For optimal stability, storage at refrigerated temperatures (2-8 °C) is recommended.

Q2: Is this compound sensitive to light or air?

A2: While there is no specific data on the light or air sensitivity of this compound, it is good laboratory practice to store it in a dark container to minimize potential photodegradation. The carboxylic acid and benzyloxy groups are generally stable to air, but prolonged exposure could lead to slow oxidation. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection, especially for long-term storage.

Q3: What are the potential degradation pathways for this compound?

A3: The two primary functional groups, the carboxylic acid and the benzyl ether, are the most likely sites for degradation.

  • Debenzylation: The benzyloxy group is a common protecting group that can be cleaved under certain conditions, most notably through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst).[4][5] Exposure to strong acids or reducing agents can also lead to the removal of the benzyl group.

  • Esterification: The carboxylic acid can react with alcohols, especially under acidic conditions, to form the corresponding ester.[6]

  • Decarboxylation: While less common for this type of molecule under normal conditions, heating the carboxylic acid to high temperatures could potentially lead to decarboxylation.

Q4: Can I handle this compound on the open bench?

A4: For general weighing and preparation of solutions, handling on an open bench in a well-ventilated area is acceptable. However, it is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] For procedures involving heating or potential aerosol generation, it is best to work in a fume hood.[3]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Unexpected side product in reaction Degradation of the starting material.1. Verify Purity: Check the purity of the this compound by an appropriate analytical method (e.g., NMR, LC-MS).2. Review Reaction Conditions: Ensure that the reaction conditions are compatible with the benzyloxy and carboxylic acid functional groups. Avoid strong reducing agents that could cause debenzylation or acidic conditions with alcoholic solvents that could lead to esterification.[4][6]
Low reaction yield Impure or degraded starting material.1. Confirm Storage Conditions: Verify that the compound has been stored correctly in a cool, dry place.[1][2]2. Use Fresh Material: If the compound is old or has been stored improperly, consider using a fresh batch.
Inconsistent experimental results Inconsistent quality of the starting material or degradation during the experiment.1. Standardize Handling: Ensure consistent handling procedures for the compound across all experiments.2. Monitor Stability in Solution: If the compound is kept in solution for extended periods, assess its stability in the chosen solvent under the experimental conditions. Some solvents may promote degradation.

Storage and Stability Data

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)To minimize the rate of potential degradation reactions.
Humidity Dry environmentTo prevent hydrolysis and absorption of moisture by the carboxylic acid.
Light Store in a dark containerTo prevent potential photodegradation.
Atmosphere Tightly sealed container; consider inert gas (Argon/Nitrogen) for long-term storage.To protect from atmospheric moisture and oxygen.
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong bases, strong acids.[3][7]To prevent unwanted chemical reactions such as debenzylation or acid-base reactions.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow Workflow for Assessing Stability of this compound cluster_initial Initial Analysis cluster_storage Stress Conditions cluster_analysis Time-Point Analysis cluster_conclusion Conclusion Initial_Purity 1. Initial Purity Check (e.g., NMR, LC-MS) Temp_Stress Temperature Stress (e.g., 40°C, RT, 4°C) Initial_Purity->Temp_Stress Expose to Light_Stress Light Exposure (UV and visible) Initial_Purity->Light_Stress Expose to Humidity_Stress Humidity Stress (e.g., 75% RH) Initial_Purity->Humidity_Stress Expose to Time_Points 2. Sample at Time Points (e.g., 1, 2, 4 weeks) Temp_Stress->Time_Points Light_Stress->Time_Points Humidity_Stress->Time_Points Purity_Analysis 3. Purity Analysis (e.g., HPLC) Time_Points->Purity_Analysis Degradant_ID 4. Degradant Identification (e.g., LC-MS/MS) Purity_Analysis->Degradant_ID Data_Evaluation 5. Evaluate Data Degradant_ID->Data_Evaluation Shelf_Life 6. Determine Shelf-Life & Optimal Storage Conditions Data_Evaluation->Shelf_Life

Caption: A workflow for systematically evaluating the stability of this compound.

References

troubleshooting enantiomeric excess in 4-(Benzyloxy)-3-methylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzyloxy)-3-methylbutanoic acid, with a focus on achieving high enantiomeric excess.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess (ee) is a common issue in the asymmetric synthesis of this compound. The following guide addresses potential causes and provides systematic solutions to improve the stereochemical outcome of your reaction.

Q1: My final product shows low enantiomeric excess after cleaving the chiral auxiliary. What are the likely causes and how can I fix this?

A1: Low enantiomeric excess in the final product typically originates from two main stages of the synthesis: the diastereoselective alkylation step or the final hydrolysis of the chiral auxiliary.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Diastereoselectivity in Alkylation The formation of the undesired diastereomer during the alkylation of the N-acyl oxazolidinone is a primary cause of low ee. The stereochemical outcome is highly dependent on the geometry of the enolate and the reaction conditions.
Incorrect Enolate GeometryThe formation of the Z-enolate is crucial for high diastereoselectivity with Evans auxiliaries. The choice of base and solvent can significantly influence the E/Z ratio of the enolate.
Recommendation: Use sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) as the base in tetrahydrofuran (THF) at low temperatures (-78 °C) to favor the formation of the chelated Z-enolate.[1][2][3]
Insufficiently Low TemperatureThe reaction temperature is critical for maintaining stereocontrol. Higher temperatures can lead to the formation of the undesired diastereomer.
Recommendation: Maintain a reaction temperature of -78 °C during enolate formation and alkylation. Ensure the reaction is quenched at this low temperature before warming up.[2][3][4]
Choice of ElectrophileWhile less common for this specific synthesis, the reactivity of the electrophile can sometimes influence selectivity.
Recommendation: Use a reactive benzylating agent.
Racemization During Auxiliary Cleavage The newly formed stereocenter is susceptible to epimerization under harsh acidic or basic conditions during the hydrolysis of the amide bond to the chiral auxiliary.[4]
Harsh Hydrolysis ConditionsStrong acids or bases can lead to racemization.
Recommendation: Employ mild hydrolytic conditions. The most common and effective method is using lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂).[2][3][5][6] This method proceeds through a peroxy-hemiacetal intermediate that cleaves the auxiliary under gentle conditions.
Incomplete Separation of Diastereomers If the diastereoselectivity of the alkylation is not perfect, the resulting diastereomers must be separated before cleaving the auxiliary. Inadequate purification will lead to a mixture of enantiomers in the final product.
Recommendation: Use column chromatography to separate the diastereomeric N-acyl oxazolidinones after the alkylation step.[2][7] Monitor the separation carefully using thin-layer chromatography (TLC) or HPLC.
Side Reactions Unwanted side reactions can consume starting materials and complicate purification, indirectly affecting the isolated yield of the desired diastereomer.
Hydrolysis of the Carbamate CarbonylA common side reaction during auxiliary cleavage with LiOH/H₂O₂ is the hydrolysis at the carbamate carbonyl of the oxazolidinone ring, leading to an undesired hydroxyamide byproduct.[5]
Recommendation: Carefully control the stoichiometry of LiOH and H₂O₂ and the reaction temperature to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q2: Which chiral auxiliary is recommended for the synthesis of this compound?

A2: The Evans oxazolidinone auxiliaries are highly effective and widely used for this type of asymmetric alkylation. Specifically, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is a common choice for preparing the (R)-enantiomer of the target acid, while the (4S,5R) auxiliary would be used for the (S)-enantiomer.[8] These auxiliaries provide a rigid scaffold that effectively shields one face of the enolate, leading to high diastereoselectivity.[9]

Q3: How can I confirm the enantiomeric excess of my final product?

A3: The most reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC).[10] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.[10]

Q4: What are some common chiral HPLC columns and mobile phases for separating carboxylic acid enantiomers?

A4: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often effective.[11] For acidic compounds, anion-exchange type CSPs like CHIRALPAK QN-AX and QD-AX can also provide excellent separation.[12] Method development typically involves screening different mobile phases, such as hexane/isopropanol mixtures with an acidic additive (e.g., trifluoroacetic acid) for normal phase chromatography, or buffered aqueous-organic mixtures for reversed-phase chromatography.[12][13]

Q5: Can I determine the diastereomeric ratio of the alkylated intermediate without cleaving the auxiliary?

A5: Yes, the diastereomeric ratio can be determined directly on the N-acyl oxazolidinone intermediate using standard analytical techniques like ¹H NMR spectroscopy or achiral HPLC.[7] The signals for the protons adjacent to the newly formed stereocenter will typically appear at different chemical shifts for each diastereomer, allowing for their integration and the determination of the ratio.

Data Summary

The following table summarizes typical diastereomeric and enantiomeric excess values reported for Evans auxiliary-mediated alkylations under optimized conditions.

Stage Parameter Typical Values Conditions
Alkylation Diastereomeric Ratio98:2 to >99:1NaHMDS or LDA, THF, -78 °C
Final Product Enantiomeric Excess (ee)>98%After chromatographic purification of diastereomers and mild hydrolysis (LiOH/H₂O₂)

Experimental Protocols

Protocol 1: Asymmetric Alkylation using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol is adapted from established procedures for the diastereoselective alkylation of Evans auxiliaries.[2][3]

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., dichloromethane), add 4-(dimethylamino)pyridine (DMAP) followed by propionic anhydride. Stir at room temperature until the reaction is complete (monitor by TLC). Work up the reaction to isolate the N-propionyl oxazolidinone.

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a solution of NaHMDS (1 M in THF) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add benzyl chloromethyl ether. Stir the reaction mixture at -78 °C until the starting material is consumed (monitor by TLC).

  • Quenching and Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the two diastereomers.

Protocol 2: Chiral Auxiliary Cleavage

  • Hydrolysis: Dissolve the purified N-acyl oxazolidinone diastereomer in a mixture of THF and water. Cool the solution to 0 °C. Add a solution of hydrogen peroxide (30% aqueous solution) followed by a solution of lithium hydroxide.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture with a suitable acid (e.g., HCl) and extract the carboxylic acid product with an organic solvent. Dry the organic layer and concentrate to yield the enantiomerically enriched this compound.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation: Prepare a dilute solution of the final carboxylic acid product in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: Chiralpak® AD-H or equivalent polysaccharide-based column.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

    • Temperature: 25 °C.

  • Analysis: Inject the sample and integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visual Guides

Troubleshooting Workflow for Low Enantiomeric Excess

Troubleshooting_Workflow start Low Enantiomeric Excess (ee) Observed check_diastereomers Analyze Diastereomeric Ratio of Alkylated Intermediate (NMR/HPLC) start->check_diastereomers ratio_low Diastereomeric Ratio is Low check_diastereomers->ratio_low < 95:5 ratio_high Diastereomeric Ratio is High check_diastereomers->ratio_high > 95:5 optimize_alkylation Optimize Alkylation Conditions ratio_low->optimize_alkylation issue_cleavage Issue is Likely in Auxiliary Cleavage or Purification ratio_high->issue_cleavage check_base Verify Base and Solvent (e.g., NaHMDS in THF) optimize_alkylation->check_base check_temp Ensure Temperature is -78°C optimize_alkylation->check_temp end_good High ee Achieved check_base->end_good check_temp->end_good check_hydrolysis Review Hydrolysis Conditions (Use LiOH/H₂O₂) issue_cleavage->check_hydrolysis check_purification Improve Diastereomer Separation (Column Chromatography) issue_cleavage->check_purification check_hydrolysis->end_good check_purification->end_good

Caption: Troubleshooting decision tree for low enantiomeric excess.

Mechanism of Stereocontrol in Evans Auxiliary Alkylation

Stereocontrol_Mechanism cluster_start 1. Starting Material cluster_enolate 2. Enolate Formation cluster_alkylation 3. Diastereoselective Alkylation cluster_product 4. Product N_acyl N-Propionyl Oxazolidinone Z_enolate Chelated Z-Enolate (Blocks Top Face) N_acyl->Z_enolate  NaHMDS, -78°C Alkylation Electrophile (BnOCH₂Cl) Approaches from Bottom Face Z_enolate->Alkylation Diastereomer Single Diastereomer Formed Alkylation->Diastereomer

Caption: Mechanism of stereocontrol using an Evans chiral auxiliary.

References

avoiding racemization during the synthesis of 4-(Benzyloxy)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 4-(Benzyloxy)-3-methylbutanoic acid, with a specific focus on preventing racemization and ensuring high enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize enantiomerically pure this compound?

The most predominant and reliable method involves the use of a chiral auxiliary to direct stereoselective alkylation.[1] Evans' oxazolidinone auxiliaries are particularly effective for this purpose.[1][2] The general strategy involves three key steps:

  • Acylation: A propionyl group is attached to the nitrogen of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.[1]

  • Diastereoselective Alkylation: The resulting N-acyl oxazolidinone is converted to its enolate, which then reacts with benzyl chloromethyl ether in a highly diastereoselective manner to introduce the benzyloxymethyl group.

  • Auxiliary Cleavage: The chiral auxiliary is hydrolyzed to yield the desired this compound.[3]

Q2: What is racemization and why is it a concern in this synthesis?

Racemization is the process where an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[4] In the context of synthesizing this compound, the chiral center is the carbon at the 3-position. This stereocenter is susceptible to racemization, particularly under harsh acidic or basic conditions, which can lead to a loss of optical activity and compromise the therapeutic efficacy of potential drug candidates.[5][6]

Q3: How can I monitor the enantiomeric purity of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the enantiomeric purity of this compound.[4][7] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (e.e.) / Significant Racemization Harsh Hydrolysis Conditions: Vigorous acidic or basic conditions during the cleavage of the chiral auxiliary can cause epimerization at the chiral center through keto-enol tautomerism.[3][5]Milder Hydrolysis: Employ milder hydrolysis conditions. For N-acyl oxazolidinones, hydrolysis with lithium hydroperoxide (LiOOH) or lithium hydroxide in a mixture of THF and water at low temperatures is often effective and minimizes racemization.
Incomplete Enolate Formation: Incomplete or improper formation of the enolate during the alkylation step can lead to poor diastereoselectivity.Optimize Enolate Formation: Ensure the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (e.g., -78 °C) to achieve complete and regioselective enolate formation.
Temperature Fluctuations: Allowing the reaction temperature to rise during enolate formation or alkylation can decrease stereoselectivity.Strict Temperature Control: Maintain a consistent low temperature throughout the enolate formation and alkylation steps using a reliable cooling bath (e.g., dry ice/acetone).
Low Yield of Alkylated Product Inactive Alkylating Agent: The benzyl chloromethyl ether may have degraded.Use Fresh Reagent: Use freshly prepared or properly stored benzyl chloromethyl ether.
Steric Hindrance: The chiral auxiliary or the substrate may be sterically bulky, hindering the approach of the electrophile.Consider a Different Auxiliary: If yields remain low, consider using a different chiral auxiliary with less steric bulk.
Difficulty in Removing the Chiral Auxiliary Resistant Amide Bond: The amide bond of the N-acyl oxazolidinone can be resistant to cleavage under certain conditions.Alternative Cleavage Methods: Explore alternative cleavage methods such as reductive cleavage with lithium borohydride (LiBH4) to yield the corresponding alcohol, which can then be oxidized to the carboxylic acid.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound using an Evans' Oxazolidinone Auxiliary
  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir for 30 minutes, then add propionyl chloride. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Alkylation: Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C. Add sodium hexamethyldisilazide (NaHMDS) and stir for 30 minutes to form the sodium enolate. Add benzyl chloromethyl ether and continue stirring at -78 °C for 2-4 hours. Quench with saturated aqueous ammonium chloride and extract the product.

  • Auxiliary Cleavage (Hydrolysis): Dissolve the alkylated product in a 3:1 mixture of THF and water. Cool to 0 °C and add a solution of lithium hydroxide and hydrogen peroxide. Stir at 0 °C for 4 hours. Quench the reaction with sodium sulfite solution and acidify with HCl to protonate the carboxylic acid. Extract the final product, this compound.

Protocol 2: Chiral HPLC Analysis
  • Column: Chiral stationary phase column (e.g., CHIRALPAK® QD-AX or QN-AX for acidic compounds).[9]

  • Mobile Phase: A typical mobile phase for acidic compounds on these columns would be a mixture of a polar organic solvent like methanol with an acidic additive.[9] The exact composition should be optimized for the specific column and analyte.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the synthesized acid in the mobile phase.

  • Analysis: Inject the sample and compare the retention times of the enantiomers to a racemic standard to determine the enantiomeric excess (% e.e.).

Visualizations

experimental_workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Auxiliary Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Acylated_Auxiliary N-Propionyl Oxazolidinone Auxiliary->Acylated_Auxiliary Propionyl_Cl Propionyl Chloride Propionyl_Cl->Acylated_Auxiliary Base Base (NaHMDS) Enolate Enolate Intermediate Acylated_Auxiliary->Enolate Acylated_Auxiliary->Enolate Base->Enolate Alkylated_Product Alkylated N-Acyl Oxazolidinone Enolate->Alkylated_Product Alkylating_Agent Benzyl Chloromethyl Ether Alkylating_Agent->Alkylated_Product Hydrolysis Hydrolysis (LiOH/H2O2) Final_Product This compound Alkylated_Product->Final_Product Alkylated_Product->Final_Product Hydrolysis->Final_Product

Caption: Asymmetric synthesis workflow for this compound.

Caption: Mechanism of racemization through an achiral enol intermediate.

References

Technical Support Center: Production of 4-(Benzyloxy)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 4-(Benzyloxy)-3-methylbutanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

1. Diastereoselective Alkylation Step

The creation of the chiral center is a critical step, often achieved through the diastereoselective alkylation of a chiral auxiliary, such as an Evans oxazolidinone.

  • Question: My diastereomeric ratio (d.r.) is low and inconsistent upon scale-up. What are the potential causes and solutions?

    • Answer: Low diastereoselectivity at a larger scale can stem from several factors. Inadequate temperature control is a primary concern, as the enolization and alkylation steps are highly temperature-sensitive. Poor mixing can also lead to localized "hot spots" and reduced selectivity.

      Troubleshooting Steps:

      • Improve Temperature Control: Ensure your reactor has sufficient cooling capacity for the larger volume. A jacketed reactor with a reliable chilling system is recommended. Monitor the internal reaction temperature closely, not just the bath temperature.

      • Optimize Mixing: Use an appropriate overhead stirrer with a properly designed impeller to ensure homogenous mixing throughout the reaction vessel. Baffles within the reactor can also improve mixing efficiency.

      • Slow Reagent Addition: Add the alkylating agent (e.g., benzyl bromoacetate) slowly and sub-surface to maintain a low concentration and prevent localized overheating.

      • Choice of Base and Solvent: Ensure the base (e.g., NaHMDS, LDA) is of high quality and the solvent is rigorously dried. Water contamination can quench the enolate and lead to side reactions.

  • Question: I'm observing significant byproduct formation during the alkylation. How can I minimize this?

    • Answer: Byproduct formation, such as dialkylated products or products from competing side reactions, can be minimized by precise control over stoichiometry and reaction conditions.

      Troubleshooting Steps:

      • Stoichiometry: Use a slight excess of the enolate relative to the alkylating agent to ensure the electrophile is consumed quickly.

      • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times, which can lead to byproduct formation.

      • Quenching: Quench the reaction promptly and efficiently once complete to prevent further reactions.

Parameter Lab Scale (1g) Pilot Scale (100g) - Issue Pilot Scale (100g) - Optimized
Diastereomeric Ratio (d.r.) >98:285:15>96:4
Yield of Desired Diastereomer 85%65%82%
Key Optimization N/A-Improved cooling, slower addition of electrophile

2. Benzyl Ether Deprotection

The removal of the benzyl protecting group is a common final step, typically achieved through catalytic hydrogenation.

  • Question: The hydrogenolysis of the benzyl ether is slow and incomplete at a larger scale. What could be the issue?

    • Answer: Slow or incomplete debenzylation on a larger scale is often due to catalyst deactivation or mass transfer limitations.

      Troubleshooting Steps:

      • Catalyst Loading: Increase the catalyst (e.g., Pd/C) loading. On a larger scale, a higher weight percentage of catalyst may be necessary.

      • Hydrogen Pressure: Increase the hydrogen pressure. While atmospheric pressure may be sufficient for small-scale reactions, higher pressures (e.g., 50 psi) can significantly increase the reaction rate.

      • Agitation: Ensure vigorous agitation to keep the catalyst suspended and facilitate contact between the catalyst, substrate, and hydrogen.

      • Catalyst Poisoning: The catalyst can be poisoned by sulfur-containing compounds or other impurities. Ensure the starting material is of high purity. If catalyst poisoning is suspected, filtering the reaction mixture through a pad of celite before adding the catalyst may help.

  • Question: Are there alternative deprotection methods if catalytic hydrogenation is not feasible?

    • Answer: Yes, several other methods can be employed for benzyl ether cleavage.[1][2][3] These can be particularly useful if the molecule contains other functional groups that are sensitive to hydrogenation.

      Alternative Deprotection Methods:

      • Strong Acids: Lewis acids like BCl₃ or strong protic acids like TFA can cleave benzyl ethers.[2][3]

      • Oxidative Cleavage: Reagents like DDQ can be used, especially for p-methoxybenzyl (PMB) ethers.[1]

      • Dissolving Metal Reduction: Birch reduction (Na/NH₃) can also be effective but uses harsh conditions.

Deprotection Method Scale Observed Issue Potential Solution
Pd/C, H₂ (1 atm) 100 gStalled reaction after 24hIncrease H₂ pressure to 50 psi, increase catalyst loading
Pd/C, H₂ (50 psi) 1 kgSlow reaction rateTest for catalyst poisons, consider alternative catalyst (e.g., Pearlman's catalyst)
BCl₃ 50 gFormation of chlorinated byproductsOptimize reaction temperature and stoichiometry

3. Purification

Purification of the final product to the required specifications can be challenging at scale.

  • Question: I'm having difficulty separating the diastereomers from the alkylation step using column chromatography on a large scale. What are my options?

    • Answer: Large-scale column chromatography can be inefficient and costly. Crystallization is often a more viable option for separating diastereomers at scale.

      Troubleshooting Steps:

      • Diastereomeric Salt Formation: If the product is a carboxylic acid, forming a salt with a chiral amine can allow for the crystallization of one diastereomer.

      • Recrystallization: Carefully screen for a suitable solvent system that allows for the selective crystallization of the desired diastereomer.

      • Supercritical Fluid Chromatography (SFC): Preparative SFC is an excellent technique for chiral separations and can be more efficient than traditional HPLC for scale-up.[4][]

  • Question: My final product is difficult to crystallize. How can I improve the crystallization process?

    • Answer: Crystallization can be influenced by purity, solvent, temperature, and seeding.

      Troubleshooting Steps:

      • Purity: Ensure the crude product is as pure as possible before attempting crystallization. Minor impurities can sometimes inhibit crystal formation.

      • Solvent Screening: Perform a systematic screen of different solvents and solvent mixtures to find conditions that promote crystallization.

      • Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution of your crude product.

      • Controlled Cooling: Slow and controlled cooling of the solution can lead to the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary synthetic route for enantiomerically pure this compound?

    • A1: The most common and reliable method involves the diastereoselective alkylation of a chiral auxiliary, such as an Evans N-acyloxazolidinone, with a suitable electrophile.[6] This is followed by the cleavage of the auxiliary to yield the chiral carboxylic acid.

  • Q2: What are the main safety hazards to consider during the scale-up of this synthesis?

    • A2: Several reagents used in this synthesis present hazards that are magnified at a larger scale.

      • Organolithium bases (e.g., n-BuLi, LDA): Highly pyrophoric and react violently with water.

      • Sodium bis(trimethylsilyl)amide (NaHMDS): A strong base that reacts violently with water.[7]

      • Propionic anhydride: Corrosive and a lachrymator.[7]

      • Hydrogen gas: Highly flammable and can form explosive mixtures with air.

      • Palladium on carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air.

  • Q3: How can I monitor the progress of the diastereoselective alkylation reaction?

    • A3: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). HPLC is generally preferred as it can often resolve the two diastereomers, allowing you to monitor the diastereomeric ratio as the reaction progresses.

  • Q4: What are the critical process parameters to control for a successful scale-up?

    • A4: The most critical parameters are:

      • Temperature control: Especially during the enolization and alkylation steps.

      • Mixing/Agitation: To ensure homogeneity and efficient heat and mass transfer.

      • Rate of reagent addition: To control reaction exotherms and minimize side reactions.

      • Inert atmosphere: To prevent quenching of reactive intermediates by moisture or oxygen.

Experimental Protocols

Key Experiment: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

This protocol is adapted from established procedures for the diastereoselective alkylation of N-propionyl oxazolidinones.[7]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionic anhydride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromoacetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in toluene are added triethylamine (1.5 equiv.) and a catalytic amount of DMAP. Propionic anhydride (1.2 equiv.) is added, and the mixture is heated to reflux for 30 minutes. The reaction is cooled, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.

  • Alkylation: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of NaHMDS (1.05 equiv.) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the Z-enolate. Benzyl bromoacetate (1.1 equiv.) is then added dropwise, and the reaction is stirred at -78 °C until completion (monitored by TLC or HPLC).

  • Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by chromatography or crystallization to separate the diastereomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow start Chiral Auxiliary acylation Acylation with Propionyl Group start->acylation alkylation Diastereoselective Alkylation acylation->alkylation cleavage Auxiliary Cleavage alkylation->cleavage deprotection Benzyl Group Deprotection cleavage->deprotection final_product This compound deprotection->final_product

Caption: Overall synthetic workflow for this compound.

diastereoselective_alkylation cluster_alkylation Diastereoselective Alkylation Details cluster_troubleshooting Troubleshooting Points acyl_oxazolidinone N-Propionyl Oxazolidinone Starting Material enolate_formation Enolate Formation Base: NaHMDS Temp: -78 °C acyl_oxazolidinone->enolate_formation Deprotonation alkylation_step Alkylation Electrophile: Benzyl Bromoacetate enolate_formation->alkylation_step Nucleophilic Attack temp_control Critical Temperature Control enolate_formation->temp_control mixing Efficient Mixing enolate_formation->mixing reagent_quality Anhydrous Conditions enolate_formation->reagent_quality diastereomers Diastereomeric Mixture Separation Required alkylation_step->diastereomers Product Formation

Caption: Key steps and troubleshooting points in diastereoselective alkylation.

References

Technical Support Center: Deprotection of 4-(Benzyloxy)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the removal of the benzyl protecting group from 4-(benzyloxy)-3-methylbutanoic acid. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for removing the benzyl group from this compound?

A1: The most common and highly effective method for cleaving a benzyl ether is catalytic hydrogenolysis using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This method is generally high-yielding and clean, producing toluene as the only byproduct. Alternative methods, useful when other functional groups in the molecule are sensitive to hydrogenation, include cleavage with strong Lewis acids like boron trichloride (BCl₃) or oxidative cleavage with reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

Q2: Will the carboxylic acid functional group in my molecule interfere with the deprotection reaction?

A2: The carboxylic acid is generally compatible with the primary deprotection methods.

  • For Catalytic Hydrogenolysis: While strong acids can sometimes affect catalyst activity, the inherent acidity of the substrate is often tolerated. In some cases, adding a small amount of a stronger acid like acetic acid can even accelerate the rate of O-benzyl hydrogenolysis.[1]

  • For Lewis Acid Cleavage (e.g., BCl₃): The carboxylic acid will be deprotonated, but the reaction will still proceed. It is important to use a sufficient amount of the Lewis acid to account for this.

  • For Oxidative Cleavage (DDQ): The carboxylic acid is typically inert to DDQ under the reaction conditions used for debenzylation.

Q3: How do I choose the best deprotection method for my specific needs?

A3: The choice of method depends on the other functional groups present in your molecule and the available equipment.

  • Choose catalytic hydrogenolysis if your molecule contains no other easily reducible groups (like alkenes, alkynes, azides, or nitro groups) and you have access to hydrogenation equipment. This is often the cleanest and most efficient method.

  • Choose Lewis acid cleavage (BCl₃) if your molecule has functional groups that would be reduced by hydrogenolysis. This method is highly chemoselective but requires handling of corrosive and water-sensitive reagents.[2][3]

  • Choose oxidative cleavage (DDQ) as another alternative to hydrogenation, particularly if Lewis acids are not suitable. This method often requires photochemical equipment for non-activated benzyl ethers.[4]

Troubleshooting Guide

Problem: Catalytic Hydrogenolysis Failure

Question Possible Cause(s) Recommended Solution(s)
My reaction is not starting or is extremely slow. What's wrong? 1. Inactive Catalyst: The Pd/C catalyst may be old, have been improperly stored, or is from a poor-quality batch. 2. Catalyst Poisoning: Trace impurities in the starting material, solvent, or from previous reactions (e.g., sulfur or nitrogen-containing compounds) can poison the catalyst. 3. Insufficient Hydrogen: The hydrogen balloon may have a leak, or the system was not properly purged of air. 4. Poor Mixing: Inadequate stirring prevents the substrate from accessing the catalyst surface.1. Use a fresh bottle of catalyst, preferably from a reputable supplier. For difficult reactions, Pearlman's catalyst (Pd(OH)₂/C) can be more active.[5] 2. Purify the starting material. Ensure all glassware is scrupulously clean. 3. Use a robust system for hydrogen delivery. A "three-cycle" vacuum-backfill with hydrogen is recommended to ensure an inert atmosphere. If possible, use a Parr shaker or H-Cube® for positive pressure.[5] 4. Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
The reaction starts but then stops before completion. 1. Catalyst Deactivation: The product itself or a byproduct may be poisoning the catalyst over time. 2. Insufficient Catalyst: The catalyst loading may be too low for the scale of the reaction.1. Filter the reaction mixture through Celite® to remove the "poisoned" catalyst and add a fresh batch of catalyst to the filtrate. 2. Increase the catalyst loading, for example, from 5 mol% to 10 mol% (by weight of palladium metal to substrate).
I'm observing side products. What could they be? 1. Over-reduction: If other reducible functional groups are present, they may also be reacting. (This is not an issue for this compound itself). 2. Ring Hydrogenation: In rare cases, under harsh conditions (high pressure, high temperature, or with a rhodium/platinum catalyst), the aromatic ring of the benzyl group can be reduced.[1]1. Switch to a chemical deprotection method like BCl₃ or DDQ cleavage. 2. Ensure you are using a palladium catalyst and mild conditions (room temperature, atmospheric or low pressure). Avoid Pt or Rh catalysts which are more aggressive for ring hydrogenation.[1]

Data Presentation

The following table summarizes representative reaction conditions and outcomes for common benzyl ether deprotection methods. Note that yields and times can vary significantly based on the specific substrate, scale, and experimental setup.

MethodReagents & ConditionsTypical Reaction TimeTypical YieldKey Considerations
Catalytic Hydrogenolysis 10% Pd/C, H₂ (1 atm or balloon), Methanol or Ethyl Acetate, Room Temp.2 - 24 hours>90%Incompatible with reducible functional groups (alkenes, alkynes, etc.). Catalyst can be poisoned.
Lewis Acid Cleavage BCl₃ (2-3 equiv.), Pentamethylbenzene (scavenger), Dichloromethane (DCM), -78 °C to 0 °C15 minutes - 2 hours85 - 95%Highly chemoselective.[2] Requires strict anhydrous conditions and handling of corrosive reagents.
Oxidative Cleavage DDQ (1.5-2.5 equiv.), Acetonitrile/Water, UV light (for non-activated ethers), Room Temp.1 - 6 hours80 - 95%Good for substrates sensitive to hydrogenation or strong acids.[4] May require photochemical equipment.

Experimental Protocols

Method 1: Catalytic Hydrogenolysis

Materials:

  • This compound

  • Palladium on carbon (10% w/w)

  • Methanol (reagent grade)

  • Hydrogen (H₂) gas balloon or cylinder

  • Celite®

Procedure:

  • In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Carefully add 10% Pd/C catalyst (approx. 5-10 mol % of Pd relative to the substrate).

  • Seal the flask and connect it to a hydrogen source (e.g., a balloon filled with H₂).

  • Evacuate the flask under vacuum to remove air and then backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is typically sufficient).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol. Caution: The Pd/C catalyst is pyrophoric when dry and should be kept wet with solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-hydroxy-3-methylbutanoic acid. Further purification can be achieved by chromatography if necessary.

Method 2: Lewis Acid Cleavage with Boron Trichloride (BCl₃)

Materials:

  • This compound

  • Boron trichloride (1.0 M solution in DCM)

  • Pentamethylbenzene

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous DCM.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of BCl₃ in DCM (2.0 eq) dropwise via syringe.

  • Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is often complete within 15-30 minutes.[3]

  • Once the starting material is consumed, quench the reaction at -78 °C by slowly adding methanol.

  • Allow the mixture to warm to room temperature.

  • Wash the organic layer with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 4-hydroxy-3-methylbutanoic acid.

Mandatory Visualization

cluster_start Start: this compound cluster_decision Method Selection cluster_methods Deprotection Pathways cluster_end Product start_node Substrate decision Are other reducible groups present (e.g., alkenes, alkynes, nitro)? start_node->decision hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) decision->hydrogenolysis  No lewis_acid Lewis Acid Cleavage (BCl₃) decision->lewis_acid  Yes product 4-Hydroxy-3-methylbutanoic acid hydrogenolysis->product lewis_acid->product

Caption: A workflow diagram for selecting a deprotection method.

cluster_reactants Reactants cluster_product Products Substrate R-O-Bn adsorption Adsorption onto Catalyst Surface Substrate->adsorption H2 H₂ H2->adsorption PdC Pd/C Surface ROH R-OH Toluene Toluene cleavage Oxidative Addition & C-O Bond Cleavage adsorption->cleavage H-Pd-H R-O-Bn reductive_elim Reductive Elimination cleavage->reductive_elim R-O-Pd-Bn reductive_elim->ROH reductive_elim->Toluene

Caption: A simplified diagram of the catalytic hydrogenolysis pathway.

start Hydrogenolysis reaction stalled or incomplete? q1 Is the catalyst fresh? start->q1 sol1 Replace with fresh Pd/C or Pearlman's catalyst. q1->sol1 No q2 Is the system air-free? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Purge system thoroughly (3x vacuum/H₂ cycles). q2->sol2 No q3 Consider alternative conditions q2->q3 Yes a2_yes Yes a2_no No sol2->start sol3a Add acetic acid as co-solvent. q3->sol3a sol3b Increase H₂ pressure (e.g., Parr shaker). q3->sol3b sol3c Filter and add fresh catalyst. q3->sol3c

Caption: A logical flow diagram for troubleshooting a stalled hydrogenation reaction.

References

Technical Support Center: Overcoming Low Reactivity of 4-(Benzyloxy)-3-methylbutanoic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 4-(Benzyloxy)-3-methylbutanoic acid in amide and ester coupling reactions. The steric hindrance caused by the β-methyl group in this valuable chiral building block often leads to low yields and incomplete reactions with standard coupling protocols.[1] This guide will help you navigate these challenges and achieve successful couplings.

Troubleshooting Guide: Low Coupling Reaction Yields

This section addresses common issues encountered during coupling reactions with this compound in a question-and-answer format.

Question 1: My standard EDC/HOBt coupling reaction with this compound is giving very low yields. What is the likely cause and what should I try first?

Answer: The low reactivity is primarily due to the steric hindrance from the methyl group at the β-position of the carboxylic acid. This bulkiness impedes the approach of the amine or alcohol nucleophile to the activated carboxyl group. Standard coupling conditions using carbodiimides like EDC with HOBt are often inefficient for such sterically hindered substrates.

Initial Troubleshooting Steps:

  • Switch to a More Powerful Coupling Reagent: For sterically hindered couplings, more potent activating agents are required. Consider switching from EDC/HOBt to an aminium/uronium or phosphonium salt-based reagent like HATU, HBTU, or COMU. These reagents are known to be more effective for difficult couplings.

  • Optimize Reaction Conditions:

    • Solvent: Ensure you are using a dry, polar aprotic solvent such as DMF or NMP.

    • Base: Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

    • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier, but should be done cautiously to avoid side reactions.

    • Concentration: Higher concentrations can favor the bimolecular coupling reaction.

Question 2: I've switched to HATU, but my yields are still not satisfactory. What are the next steps?

Answer: While HATU is a powerful coupling reagent, its effectiveness can be further enhanced, and other factors might be at play.

Advanced Troubleshooting:

  • Pre-activation: Instead of adding all reagents at once, try pre-activating the carboxylic acid with HATU and a base (like DIPEA) for a few minutes before adding the amine. This ensures the formation of the highly reactive O-acylisourea intermediate.

  • Excess Reagents: Using a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine can help drive the reaction to completion.

  • Alternative High-Performance Reagents: If HATU is not sufficient, consider COMU, which is a third-generation uronium-type coupling reagent known for its high efficiency and safety profile.[2] It often performs well even in the presence of only one equivalent of base.

Question 3: I am observing significant amounts of unreacted starting material despite using strong coupling agents and optimized conditions. Could there be another issue?

Answer: Yes, if optimizing the coupling reagent and conditions doesn't resolve the issue, the inherent steric hindrance may necessitate a different activation strategy altogether.

Alternative Strategy: Acyl Fluoride Formation

For extremely challenging couplings involving sterically hindered acids, converting the carboxylic acid to an acyl fluoride intermediate can be a highly effective strategy.[3][4] Acyl fluorides are generally more stable than acyl chlorides but still highly reactive towards amines, and the smaller size of the fluoride leaving group minimizes steric hindrance during the nucleophilic attack.[4][5][6]

Workflow for Acyl Fluoride Mediated Coupling:

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for sterically hindered carboxylic acids like this compound?

A1: For sterically hindered acids, aminium/uronium salts such as HATU, HCTU, and COMU are generally more effective than standard carbodiimide reagents like DCC or EDC.[7] Phosphonium salts like PyBOP and PyAOP are also good alternatives. For particularly challenging cases, conversion to an acyl fluoride is a highly recommended strategy.[5][6][8]

Q2: Can I use EDC/HOBt for coupling this compound at all?

A2: While challenging, you might achieve some success with EDC/HOBt by using a significant excess of reagents, higher temperatures, and longer reaction times. However, this often leads to more side products and is generally less efficient than using more potent coupling reagents.

Q3: What is the general mechanism for coupling with a reagent like HATU?

A3: The mechanism involves the deprotonation of the carboxylic acid by a base, followed by the attack of the carboxylate on the HATU reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH Intermediate Activated Ester (O-acylisourea) Acid->Intermediate Base Base (e.g., DIPEA) Base->Acid Deprotonation HATU HATU HATU->Intermediate Amide Amide Product Intermediate->Amide Amine R'-NH2 Amine->Amide Byproducts HOAt + Tetramethylurea Amide->Byproducts Release of

Caption: Simplified mechanism of amide bond formation using HATU.

Q4: Are there any specific safety concerns with the recommended coupling reagents?

A4: Yes. Reagents like HATU and HBTU are based on benzotriazole, which can be explosive under certain conditions.[9] COMU is considered a safer alternative as it is not based on benzotriazole. When working with any chemical, always consult the Safety Data Sheet (SDS) and follow appropriate laboratory safety procedures.

Data Presentation: Comparison of Coupling Reagents for Hindered Systems

The following table summarizes typical yields for different coupling reagents in reactions involving sterically hindered carboxylic acids. Note that yields can vary significantly based on the specific amine or alcohol, solvent, temperature, and reaction time.

Coupling Reagent/MethodAdditiveTypical BaseTypical SolventReported Yield Range for Hindered CouplingsReference
EDCHOBtDIPEA/NMMDMF/DCM10-50%[10]
HATU-DIPEA/CollidineDMF/NMP60-95%[7]
HCTU-DIPEADMF65-92%[11]
COMU-DIPEA/TMPDMF/Me-THF70-98%[2][12]
Acyl Fluoride (via BTFFH)-DIPEACH2Cl285-95%[5]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Pre-activation: Add HATU (1.1-1.2 equiv) to the mixture and stir for 15-20 minutes at room temperature to allow for the formation of the activated ester.

  • Coupling: Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling via Acyl Fluoride Formation

This is a two-step, one-pot procedure.

Step 1: Acyl Fluoride Formation

  • Preparation: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere, add a deoxyfluorinating agent such as PyFluor or XtalFluor-E (1.1-1.3 equiv) at 0 °C.

  • Activation: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the conversion to the acyl fluoride is complete (monitor by 19F NMR if possible, or by quenching a small aliquot with methanol and analyzing the methyl ester formation by LC-MS).

Step 2: Amidation

  • Addition of Amine: Cool the reaction mixture containing the in-situ generated acyl fluoride to 0 °C.

  • Coupling: Add the amine (1.0-1.2 equiv) and a non-nucleophilic base such as DIPEA (2.0-3.0 equiv) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography as described in Protocol 1.

Logical Relationships in Coupling Strategy Selection

G Start Select Coupling Strategy for This compound Hindrance High Steric Hindrance at β-position Start->Hindrance Reagent_Choice Choice of Activation Method Hindrance->Reagent_Choice Carbodiimides Carbodiimides Reagent_Choice->Carbodiimides Standard Uronium_Salts Uronium_Salts Reagent_Choice->Uronium_Salts More Potent Acyl_Fluoride Acyl_Fluoride Reagent_Choice->Acyl_Fluoride Most Robust for Severe Hindrance EDC_HOBt EDC_HOBt Carbodiimides->EDC_HOBt e.g., EDC/HOBt HATU_COMU HATU_COMU Uronium_Salts->HATU_COMU e.g., HATU, COMU High_Yield High Yield Acyl_Fluoride->High_Yield Typically provides Low_Yield Low Yield EDC_HOBt->Low_Yield Often results in Improved_Yield Improved Yield HATU_COMU->Improved_Yield Generally leads to

Caption: Decision tree for selecting a coupling strategy.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-(Benzyloxy)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure form of 4-(benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in the synthesis of various biologically active molecules. Its synthesis has been approached through several methodologies, with two prominent strategies being diastereoselective alkylation employing a chiral auxiliary and catalytic asymmetric hydrogenation. This guide provides an objective comparison of these two synthetic routes, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

ParameterRoute 1: Diastereoselective AlkylationRoute 2: Asymmetric Hydrogenation
Starting Materials Propionyl chloride, Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone), Triethylamine, Lithium diisopropylamide (LDA), Benzyl 2-bromoacetate(E)-4-(Benzyloxy)-3-methylbut-2-enoic acid
Key Reagents Chiral auxiliary, Strong base (LDA), ElectrophileChiral catalyst (e.g., Ru(OAc)₂(R)-BINAP), H₂ gas
Number of Steps Multiple steps (acylation, alkylation, hydrolysis)Typically a single step from the unsaturated precursor
Stereocontrol High diastereoselectivity, predictable stereochemistryHigh enantioselectivity, dependent on catalyst choice
Typical Yield Good to excellent (overall yield for the sequence)Generally high to quantitative
Enantiomeric Excess (ee) High (often >98% de, leading to >98% ee after auxiliary removal)Typically high (often >95% ee)
Scalability Can be challenging due to stoichiometry of the chiral auxiliary and cryogenic conditionsGenerally more amenable to large-scale synthesis
Atom Economy Lower, due to the use and removal of the stoichiometric chiral auxiliaryHigher, as it is a catalytic process

Experimental Protocols

Route 1: Diastereoselective Alkylation using an Evans Chiral Auxiliary

This route relies on the temporary attachment of a chiral auxiliary to a propionyl group, followed by a diastereoselective alkylation and subsequent removal of the auxiliary to yield the desired enantiomer of this compound.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq).

  • Propionyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 2 hours.

  • The reaction is quenched with water, and the organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the N-propionyloxazolidinone.

Step 2: Diastereoselective Alkylation

  • The N-propionyloxazolidinone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

  • Lithium diisopropylamide (LDA) (1.1 eq, as a solution in THF/hexanes) is added dropwise, and the solution is stirred for 30 minutes at -78 °C to form the lithium enolate.

  • Benzyl 2-bromoacetate (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the alkylated product.

Step 3: Hydrolysis and Removal of the Chiral Auxiliary

  • The alkylated product (1.0 eq) is dissolved in a mixture of THF and water (3:1).

  • Lithium hydroxide (LiOH) (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours.

  • The THF is removed under reduced pressure, and the aqueous residue is diluted with water and washed with DCM to remove the chiral auxiliary.

  • The aqueous layer is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to give this compound.

Route 2: Asymmetric Hydrogenation

This route involves the direct enantioselective reduction of the double bond in (E)-4-(benzyloxy)-3-methylbut-2-enoic acid using a chiral transition metal catalyst. A notable advantage of this method is that the benzyl ether protecting group is typically stable under these hydrogenation conditions.[1]

Step 1: Preparation of (E)-4-(Benzyloxy)-3-methylbut-2-enoic acid

The unsaturated precursor can be synthesized via various methods, such as a Horner-Wadsworth-Emmons reaction between benzyloxyacetone and a phosphonate ylide derived from triethyl phosphonoacetate.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reaction vessel, (E)-4-(benzyloxy)-3-methylbut-2-enoic acid (1.0 eq) and a catalytic amount of a chiral ruthenium-BINAP complex, such as Ru(OAc)₂((R)-BINAP) (0.01 eq), are dissolved in degassed methanol.

  • The vessel is purged with hydrogen gas and then pressurized with H₂ to the desired pressure (e.g., 10 atm).

  • The reaction mixture is stirred vigorously at a specified temperature (e.g., 50 °C) for a designated time (e.g., 12-24 hours) or until complete consumption of the starting material is observed by TLC or GC analysis.

  • The vessel is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography to afford enantiomerically enriched this compound.

Visualizing the Synthetic Strategies

Synthetic_Routes cluster_0 Route 1: Diastereoselective Alkylation cluster_1 Route 2: Asymmetric Hydrogenation A1 Propionyl Chloride + Chiral Oxazolidinone A2 N-Propionyloxazolidinone A1->A2 Acylation A3 Alkylated Oxazolidinone A2->A3 LDA, Benzyl 2-bromoacetate A4 This compound A3->A4 LiOH, H₂O B1 (E)-4-(Benzyloxy)-3-methylbut-2-enoic acid B2 This compound B1->B2 H₂, Chiral Ru-BINAP catalyst

Caption: Comparative workflow of diastereoselective alkylation and asymmetric hydrogenation routes.

Logical Comparison of the Synthetic Routes

Logical_Comparison cluster_route1 Route 1: Diastereoselective Alkylation cluster_route2 Route 2: Asymmetric Hydrogenation cluster_outcome Outcome R1_Steps Multiple Steps High_Yield High Yield R1_Steps->High_Yield R1_Stoichiometric Stoichiometric Chiral Auxiliary R1_Stoichiometric->R1_Steps R1_Cryo Cryogenic Conditions R1_Cryo->R1_Steps R1_Stereo Predictable Stereochemistry High_EE High Enantiomeric Excess R1_Stereo->High_EE R2_Steps Single Key Step R2_Steps->High_Yield R2_Steps->High_EE R2_Catalytic Catalytic R2_Catalytic->R2_Steps R2_Milder Milder Conditions R2_Milder->R2_Steps R2_Scalable More Scalable R2_Catalg R2_Catalg R2_Scalable->R2_Catalg

Caption: Key features and outcomes of the two synthetic approaches.

References

A Comparative Guide to Enantiomeric Purity Analysis of 4-(Benzyloxy)-3-methylbutanoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of 4-(Benzyloxy)-3-methylbutanoic acid, a chiral building block of interest in drug discovery. We will explore direct separation on Chiral Stationary Phases (CSPs) and an indirect approach involving chiral derivatization, supported by experimental protocols and performance data.

Comparison of Analytical Methods

Two primary HPLC-based strategies are employed for the enantiomeric analysis of chiral carboxylic acids like this compound:

  • Direct Chiral HPLC: This method utilizes a Chiral Stationary Phase (CSP) that selectively interacts with the enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used for this purpose.[1][2][3]

  • Indirect Chiral HPLC (Chiral Derivatization): In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers.[4] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.

The choice between these methods depends on factors such as sample complexity, required sensitivity, and the availability of specific columns and reagents.

Data Summary

The following table summarizes the performance of representative HPLC methods for the analysis of chiral carboxylic acids, providing a basis for selecting an appropriate strategy for this compound.

MethodChiral Stationary Phase (CSP) / Derivatization AgentTypical Mobile PhaseResolution (Rs)Analysis Time (min)Key AdvantagesPotential Disadvantages
Direct HPLC Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)n-Hexane/Isopropanol with acidic modifier (e.g., TFA)> 1.515-30Broad applicability, direct analysis.[1]Requires specialized and often expensive chiral columns.
Direct HPLC Macrocyclic Glycopeptide-based (e.g., Chirobiotic® V)Polar Ionic Mode (e.g., Methanol with Acetic Acid & Ammonium Acetate)> 1.510-20High efficiency, compatible with LC-MS.[5]May require careful mobile phase optimization.
Indirect HPLC Chiral Derivatizing Agent (e.g., (R)-1-(1-Naphthyl)ethylamine) + Achiral Column (e.g., C18)Acetonitrile/Water with buffer> 2.020-40Utilizes standard, less expensive HPLC columns.Requires an additional reaction step, potential for kinetic resolution errors.

Experimental Protocols

Below are detailed experimental protocols for the two main approaches to the enantiomeric purity analysis of this compound.

Method 1: Direct Enantiomeric Separation using a Polysaccharide-Based CSP

This protocol provides a starting point for method development on a popular polysaccharide-based chiral column.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 220 nm
  • Injection Volume: 10 µL

3. Data Analysis:

  • The enantiomeric purity is calculated from the peak areas of the two enantiomers using the formula: % Enantiomeric Excess (e.e.) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Method 2: Indirect Enantiomeric Separation via Chiral Derivatization

This protocol describes the formation of diastereomers followed by separation on a standard reversed-phase column.

1. Derivatization Procedure:

  • In a vial, dissolve approximately 5 mg of this compound in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
  • Add a coupling agent, such as 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Add 1.2 equivalents of a chiral amine, for example, (R)-1-(1-Naphthyl)ethylamine.
  • Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or a preliminary HPLC run.
  • Quench the reaction with a small amount of water and extract the product into an organic solvent.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column, 250 x 4.6 mm, 5 µm
  • Mobile Phase: Acetonitrile / Water (e.g., 60:40, v/v) with 0.1% Formic Acid
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: UV at a wavelength appropriate for the chromophore of the derivatizing agent (e.g., 280 nm for a naphthyl group).
  • Injection Volume: 10 µL

3. Data Analysis:

  • The diastereomeric ratio is calculated from the peak areas of the two diastereomers. This ratio directly corresponds to the enantiomeric ratio of the original sample.

Visualizing the Workflow

To illustrate the logical flow of the analytical process, the following diagrams were generated using the DOT language.

HPLC_Workflow cluster_direct Direct HPLC Method cluster_indirect Indirect HPLC Method Sample_Prep_Direct Sample Preparation HPLC_Direct Chiral HPLC Analysis (Polysaccharide CSP) Sample_Prep_Direct->HPLC_Direct Data_Analysis_Direct Data Analysis (Enantiomeric Excess) HPLC_Direct->Data_Analysis_Direct Sample_Prep_Indirect Sample Preparation Derivatization Chiral Derivatization Sample_Prep_Indirect->Derivatization HPLC_Indirect Achiral HPLC Analysis (C18 Column) Derivatization->HPLC_Indirect Data_Analysis_Indirect Data Analysis (Diastereomeric Ratio) HPLC_Indirect->Data_Analysis_Indirect

Caption: Experimental workflows for direct and indirect HPLC analysis.

Decision_Tree Start Start: Enantiomeric Purity Analysis of This compound CSP_Available Chiral Column Available? Start->CSP_Available Derivatization_Feasible Derivatization Feasible? CSP_Available->Derivatization_Feasible No Direct_Method Use Direct HPLC Method CSP_Available->Direct_Method Yes Indirect_Method Use Indirect HPLC Method Derivatization_Feasible->Indirect_Method Yes Consider_Alternatives Consider Alternative Analytical Techniques (e.g., SFC, CE) Derivatization_Feasible->Consider_Alternatives No

Caption: Decision tree for selecting an HPLC method.

References

Comparative Analysis of the Biological Activities of Benzyloxy-Substituted Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two distinct classes of benzyloxy-substituted propanoic acid derivatives. While data on the specific biological activities of 4-(benzyloxy)-3-methylbutanoic acid derivatives remains limited in publicly available research, this document summarizes the reported activities of structurally related compounds: (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as GPR34 antagonists and bornyl-containing benzyloxyphenylpropanoic acid derivatives as FFAR1 agonists. The information is presented to aid in structure-activity relationship (SAR) studies and to guide future research in the development of novel therapeutic agents.

GPR34 Antagonists: (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic Acid Derivatives

A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a new class of GPR34 antagonists. GPR34 is a G protein-coupled receptor implicated in various diseases, and the development of antagonists is a promising therapeutic strategy.[1]

Quantitative Data Summary
CompoundGloSensor cAMP Assay IC50 (µM)Tango Assay IC50 (µM)
5e 0.6800.059
Experimental Protocols

GloSensor™ cAMP Assay: This assay was utilized to determine the antagonist activity of the compounds by measuring changes in intracellular cyclic AMP (cAMP) levels. Chinese Hamster Ovary (CHO) cells stably expressing GPR34 were used. The assay principle involves a genetically engineered luciferase that responds to cAMP levels. A decrease in the luminescent signal in the presence of the test compound and the receptor agonist (Lysophosphatidylserine) indicates antagonist activity. The IC50 value represents the concentration of the compound that inhibits 50% of the agonist-induced cAMP production.[1]

Tango™ GPCR Assay: This assay format was employed to confirm the antagonist activity at GPR34. The Tango™ assay measures receptor-arrestin interactions. Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, leading to the cleavage of a transcription factor and subsequent expression of a reporter gene (e.g., luciferase). Antagonists block this interaction, resulting in a dose-dependent decrease in the reporter signal. The IC50 value is the concentration of the antagonist that causes a 50% reduction in the agonist-induced signal.[1]

ERK1/2 Phosphorylation Inhibition Assay: To investigate the downstream signaling effects, the ability of the compounds to inhibit Lysophosphatidylserine-induced ERK1/2 phosphorylation was assessed in CHO cells expressing GPR34. Following treatment with the antagonist and stimulation with the agonist, cell lysates were analyzed by western blotting using antibodies specific for phosphorylated ERK1/2. A reduction in the phosphorylated ERK1/2 signal indicates inhibition of this signaling pathway.[1]

Signaling Pathway

GPR34_Signaling Lysophosphatidylserine Lysophosphatidylserine GPR34 GPR34 Lysophosphatidylserine->GPR34 Activates G_protein G Protein GPR34->G_protein Activates ERK1_2 ERK1/2 Phosphorylation GPR34->ERK1_2 Leads to Compound_5e Compound 5e (Antagonist) Compound_5e->GPR34 Inhibits AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Produces

Caption: GPR34 signaling cascade and the inhibitory action of compound 5e.

FFAR1 Agonists: Bornyl-Containing Benzyloxyphenylpropanoic Acid Derivatives

Two bornyl-containing benzyloxyphenylpropanoic acid derivatives, QS-528 and QS-619, have been investigated for their hypoglycemic effects and were identified as agonists of the free fatty acid receptor 1 (FFAR1). FFAR1 is a potential therapeutic target for type 2 diabetes mellitus.

Biological Activity Summary
CompoundPrimary ActivityTarget Receptor
QS-528 HepatoprotectiveFFAR1 (Agonist)
QS-619 HypoglycemicFFAR1 (Agonist)
Experimental Protocols

In Vitro FFAR1 Activation Assay: The agonist activity of the compounds on the FFAR1 receptor was determined. While the specific assay details are not provided in the abstract, such assays typically involve cells expressing the FFAR1 receptor and a reporter system that measures downstream signaling events upon receptor activation, such as calcium mobilization or changes in intracellular second messengers. The activity is compared to a known FFAR1 agonist.

In Vivo Hypoglycemic and Hepatoprotective Studies: A diet-induced model of type 2 diabetes mellitus in animals was used to evaluate the in vivo effects of the compounds. The test compounds were administered orally at a dose of 30 mg/kg for four weeks. Blood glucose levels were monitored to assess hypoglycemic activity. At the end of the study, liver function tests and other relevant biochemical parameters were analyzed to determine the hepatoprotective effects.

Experimental Workflow

FFAR1_Agonist_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound_Synthesis Synthesis of QS-528 & QS-619 FFAR1_Assay FFAR1 Activation Assay Compound_Synthesis->FFAR1_Assay T2DM_Model Diet-Induced Type 2 Diabetes Mellitus Model Compound_Synthesis->T2DM_Model Monitoring Monitoring of Blood Glucose & Biochemical Parameters FFAR1_Assay->Monitoring Correlates with Oral_Admin Oral Administration (30 mg/kg, 4 weeks) T2DM_Model->Oral_Admin Oral_Admin->Monitoring

Caption: Workflow for the evaluation of FFAR1 agonists.

Comparison and Future Directions

The presented data highlights that the introduction of a benzyloxy group on a propanoic acid scaffold can lead to compounds with distinct biological activities, targeting different receptor systems. The (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives demonstrate potent GPR34 antagonism, while the bornyl-containing benzyloxyphenylpropanoic acid derivatives act as FFAR1 agonists.

This underscores the importance of the overall molecular architecture in determining the pharmacological profile. For researchers interested in the biological activity of this compound derivatives, these findings suggest that modifications at the 2 and 3 positions of the butanoic acid chain, as well as the incorporation of various substituents on the phenyl ring, could yield a diverse range of bioactive molecules.

Future studies should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Screening these compounds against a panel of receptors and enzymes will be crucial to identify their primary biological targets and potential therapeutic applications.

References

cost-benefit analysis of different synthetic methods for 4-(Benzyloxy)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparative Guide to the Synthetic Methodologies for 4-(Benzyloxy)-3-methylbutanoic Acid

For researchers and professionals in the field of drug development and organic synthesis, the efficient and cost-effective production of chiral building blocks is paramount. This compound is a valuable intermediate, and selecting the optimal synthetic route is a critical decision. This guide provides a detailed cost-benefit analysis of two prominent synthetic methods: diastereoselective alkylation using an Evans chiral auxiliary and the hydrolysis of (R)-4-(benzyloxy)-3-methylbutanenitrile.

Comparative Analysis of Synthetic Routes

A quantitative comparison of the two primary synthetic routes is presented below, offering a clear overview of their respective advantages and disadvantages in terms of yield, cost, and overall efficiency.

MetricDiastereoselective Alkylation (Evans Auxiliary)Nitrile Hydrolysis
Number of Steps 32 (starting from α-keto ester)
Overall Yield ~70-80% (estimated)~70-85%[1]
Starting Materials Cost High (due to chiral auxiliary)Moderate
Reagent Cost Moderate to HighLow to Moderate
Scalability GoodExcellent[1]
Stereochemical Control Excellent (diastereomeric ratio >98:2)[2]Excellent (if starting from enantiopure nitrile)
Waste Generation Moderate (includes chiral auxiliary recovery)Low

Detailed Experimental Protocols

Method 1: Diastereoselective Alkylation using an Evans Chiral Auxiliary

This method relies on the temporary incorporation of a chiral auxiliary to direct the stereoselective alkylation of a propionyl group. The following protocol is adapted from established procedures for similar transformations.[2]

Step 1: Acylation of the Chiral Auxiliary

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is acylated with propionyl chloride in the presence of triethylamine to yield the N-propionyl oxazolidinone.

  • Materials: (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, triethylamine, dichloromethane (DCM).

  • Procedure: To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1 equivalent) in dry DCM at 0 °C is added triethylamine (1.5 equivalents). Propionyl chloride (1.2 equivalents) is then added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Diastereoselective Alkylation

The N-propionyl oxazolidinone is deprotonated to form a chiral enolate, which is then alkylated with 1-(benzyloxy)-2-bromoethane.

  • Materials: N-propionyl oxazolidinone from Step 1, di-n-butylboron triflate, triethylamine, 1-(benzyloxy)-2-bromoethane, tetrahydrofuran (THF).

  • Procedure: To a solution of the N-propionyl oxazolidinone (1 equivalent) in dry THF at 0 °C is added di-n-butylboron triflate (1.1 equivalents) followed by the dropwise addition of triethylamine (1.2 equivalents). The mixture is stirred for 30 minutes at 0 °C. The reaction is then cooled to -78 °C, and a solution of 1-(benzyloxy)-2-bromoethane (1.5 equivalents) in THF is added. The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by NMR analysis of the crude product. The desired diastereomer is isolated by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary is cleaved from the alkylated product to yield the target carboxylic acid.

  • Materials: Alkylated product from Step 2, lithium hydroxide (LiOH), 30% hydrogen peroxide (H₂O₂), tetrahydrofuran (THF), water.

  • Procedure: The alkylated product (1 equivalent) is dissolved in a 3:1 mixture of THF and water. The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide (4 equivalents) is added, followed by an aqueous solution of lithium hydroxide (2 equivalents). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The THF is removed under reduced pressure, and the aqueous layer is acidified with HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to afford this compound. The chiral auxiliary can be recovered from the aqueous layer.

Method 2: Hydrolysis of (R)-4-(Benzyloxy)-3-methylbutanenitrile

This two-step approach involves the synthesis of an enantiopure nitrile followed by its hydrolysis to the carboxylic acid. A facile and efficient synthesis of the nitrile precursor has been reported.[1]

Step 1: Synthesis of (R)-4-(Benzyloxy)-3-methylbutanenitrile

This step is based on the procedure described by Song, et al., which reports the synthesis from an α-keto ester in high yield and on a large scale.[1]

Step 2: Hydrolysis of the Nitrile

The enantiopure nitrile is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

  • Materials: (R)-4-(benzyloxy)-3-methylbutanenitrile, lithium hydroxide (LiOH), 30% hydrogen peroxide (H₂O₂), ethanol, water.

  • Procedure: To a solution of (R)-4-(benzyloxy)-3-methylbutanenitrile (1 equivalent) in ethanol is added an aqueous solution of lithium hydroxide (2-3 equivalents). 30% hydrogen peroxide (4-5 equivalents) is then added dropwise at a temperature maintained below 40 °C. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then acidified with concentrated HCl to pH 2-3 and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Logical Workflow of Synthetic Method Comparison

The following diagram illustrates the decision-making process and comparative elements involved in selecting a synthetic route for this compound.

G cluster_0 Synthetic Route Selection cluster_1 Method 1: Diastereoselective Alkylation cluster_2 Method 2: Nitrile Hydrolysis cluster_3 Cost-Benefit Analysis start Define Target: This compound M1_S1 Step 1: Acylation of Evans Auxiliary start->M1_S1 M2_S1 Step 1: Synthesis of (R)-nitrile precursor start->M2_S1 M1_S2 Step 2: Diastereoselective Alkylation M1_S1->M1_S2 M1_S3 Step 3: Cleavage M1_S2->M1_S3 Cost Cost Analysis Starting Materials Reagents Solvents M1_S3->Cost Benefit Benefit Analysis Overall Yield Scalability Stereocontrol Waste M1_S3->Benefit M2_S2 Step 2: Hydrolysis M2_S1->M2_S2 M2_S2->Cost M2_S2->Benefit Decision Select Optimal Route Cost->Decision Benefit->Decision

Caption: Comparative workflow for the synthesis of this compound.

Conclusion

Both the diastereoselective alkylation and nitrile hydrolysis routes offer viable pathways to this compound with good to excellent stereochemical control.

  • The diastereoselective alkylation route using an Evans auxiliary is a well-established and reliable method that provides high diastereoselectivity. However, the high cost of the chiral auxiliary and the need for its recovery can be a significant drawback, particularly for large-scale synthesis.

  • The nitrile hydrolysis route presents a more cost-effective and scalable alternative. The reported high-yield synthesis of the nitrile precursor on a large scale makes this an attractive option for industrial applications.[1] The subsequent hydrolysis is typically a straightforward and efficient transformation.

For researchers focused on small-scale synthesis where high purity and predictable stereocontrol are the primary concerns, the Evans auxiliary method remains a strong choice. However, for process development and large-scale manufacturing, the nitrile hydrolysis pathway appears to be the more economically viable and efficient option. The final choice will, of course, depend on the specific requirements of the project, including budget, scale, and available resources.

References

spectroscopic comparison of (R)- and (S)-4-(Benzyloxy)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of (R)- and (S)-4-(Benzyloxy)-3-methylbutanoic Acid

Published: November 1, 2025

Introduction

(R)- and (S)-4-(Benzyloxy)-3-methylbutanoic acid are chiral building blocks of significant interest in the synthesis of complex organic molecules and pharmacologically active compounds. Their enantiomeric purity is crucial for the desired biological activity and stereochemical outcome of subsequent reactions. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and chiral entities differs. This guide provides a comparative overview of the spectroscopic properties of (R)- and (S)-4-(Benzyloxy)-3-methylbutanoic acid, focusing on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). It is important to note that under standard, achiral conditions, the spectra of enantiomers are identical.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for both (R)- and (S)-4-(Benzyloxy)-3-methylbutanoic acid. As enantiomers, they are indistinguishable by conventional NMR, IR, and MS techniques.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m5HC₆H₅-
~4.50s2H-OCH₂Ph
~3.50d2HH-4
~2.50m1HH-3
~2.40dd1HH-2a
~2.25dd1HH-2b
~1.00d3H-CH₃
~11.0br s1H-COOH

Predicted data based on spectral analysis of similar compounds. Solvent: CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~179C-1 (COOH)
~138C-Ar (quaternary)
~128.5C-Ar
~127.8C-Ar
~127.6C-Ar
~73C-5 (OCH₂Ph)
~72C-4
~40C-2
~35C-3
~16C-6 (CH₃)

Predicted data based on spectral analysis of similar compounds. Solvent: CDCl₃.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
3100-3000MediumC-H stretch (Aromatic)
2960-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
1600, 1495, 1450Medium-WeakC=C stretch (Aromatic)
~1100StrongC-O stretch

Predicted data based on characteristic vibrational frequencies of functional groups.

Table 4: Mass Spectrometry Data (Predicted)

m/zAdductPredicted CCS (Ų)
209.11722[M+H]⁺147.4
231.09916[M+Na]⁺152.7
207.10266[M-H]⁻149.1
226.14376[M+NH₄]⁺165.3
247.07310[M+K]⁺151.1
191.10720[M+H-H₂O]⁺141.2

Data sourced from PubChemLite for C₁₂H₁₆O₃.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the enantiomers.

G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Sample_R (R)-Enantiomer NMR NMR Spectroscopy (¹H, ¹³C) Sample_R->NMR IR IR Spectroscopy Sample_R->IR MS Mass Spectrometry Sample_R->MS Sample_S (S)-Enantiomer Sample_S->NMR Sample_S->IR Sample_S->MS Compare Comparison of Spectra NMR->Compare IR->Compare MS->Compare Conclusion Identical Spectra (Achiral Environment) Compare->Conclusion

Caption: Workflow for spectroscopic comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved.

  • Instrument Setup: The analysis is performed on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. For a liquid sample, a drop can be placed between two salt plates.

  • Instrument Setup: The analysis is performed using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is recorded first. Then, the sample is placed in the instrument, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum.

  • Data Processing: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[4] This solution is then further diluted to the low µg/mL or ng/mL range.

  • Instrument Setup: The analysis is performed on a mass spectrometer, often coupled with a chromatographic system (e.g., liquid chromatography, LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[5]

  • Data Acquisition: The prepared sample solution is introduced into the ion source. The instrument is set to scan a specific mass-to-charge (m/z) range in either positive or negative ion mode.

  • Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The data is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The standard spectroscopic techniques of NMR, IR, and mass spectrometry do not differentiate between the (R)- and (S)-enantiomers of 4-(Benzyloxy)-3-methylbutanoic acid. The spectra obtained for either enantiomer in an achiral solvent will be identical. To distinguish between the enantiomers, chiroptical techniques such as polarimetry (to measure optical rotation) or NMR spectroscopy using a chiral solvating agent or chiral shift reagent would be necessary. The data and protocols provided here serve as a reference for the characterization of the compound, irrespective of its absolute stereochemistry.

References

A Comparative Guide to the Scalable Synthesis of 4-(Benzyloxy)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure form of 4-(Benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in the synthesis of complex organic molecules, including pharmacologically active compounds. Its utility lies in the strategic placement of a carboxylic acid for further functionalization and a benzyl-protected primary alcohol. As the demand for such chiral intermediates increases, the need for scalable and efficient synthetic routes becomes paramount. This guide provides an objective comparison of three primary methodologies for the synthesis of this compound, with a focus on assessing their scalability. The comparison is supported by a review of published experimental data and process considerations.

Comparison of Synthetic Routes

The selection of a synthetic route for industrial-scale production depends on a multitude of factors beyond chemical yield. These include the cost and availability of starting materials, reaction conditions, safety, and environmental impact. Below is a summary of three distinct approaches to the synthesis of this compound.

ParameterRoute 1: Diastereoselective Alkylation (Evans Auxiliary)Route 2: Asymmetric Hydrogenation (Catalytic)Route 3: Biocatalysis (Enzymatic)
Chirality Source Stoichiometric chiral auxiliary (e.g., oxazolidinone)Catalytic chiral metal-ligand complex (e.g., Ru-BINAP)Enzyme (e.g., Ketoreductase)
Typical Yield 60-85% (multi-step)90-99%90-98%[1]
Stereoselectivity >98% de[2]>95% ee[3]>99% ee[1]
Reaction Temp. -78°C to room temperature25-80°C25-40°C
Pressure Atmospheric1-100 atm H₂[3]Atmospheric
Key Reagents Chiral auxiliary, strong base (e.g., LDA, NaHMDS), alkylating agentProchiral substrate, H₂, chiral catalystProchiral substrate, enzyme, cofactor (e.g., NADH/NADPH), glucose (for regeneration)
Cost of Chirality High (stoichiometric, expensive auxiliary)[4]Moderate to High (catalyst cost, but low loading)Low to Moderate (enzyme production/purchase)
Scalability Challenging (cryogenics, stoichiometry, waste)[5][6]High (catalytic, high throughput)[7]High (mild conditions, aqueous media)[1][8]
Safety Concerns Pyrophoric bases, cryogenic liquids[9][10][11]High-pressure flammable H₂ gas, precious metal handling[12]Generally low, standard biological handling
Waste Stream Stoichiometric auxiliary waste, salt byproductsMinimal, catalyst recovery may be requiredPrimarily aqueous, biodegradable

Experimental Protocols

Route 1: Diastereoselective Alkylation using an Evans' Chiral Auxiliary

This method relies on the temporary attachment of a chiral auxiliary to a propionyl group, which then directs the stereoselective alkylation. The auxiliary is subsequently cleaved to yield the desired chiral carboxylic acid.

1. Acylation of the Chiral Auxiliary: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with propionyl chloride or anhydride. Typically, this involves deprotonation of the auxiliary with a strong base like n-butyllithium at -78°C, followed by the addition of the acylating agent.[13]

2. Diastereoselective Alkylation: The resulting N-propionyl oxazolidinone is deprotonated with a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature (-78°C) to form a rigid chelated Z-enolate.[2] Alkylation with a suitable electrophile, such as benzyl 2-bromoacetate, occurs from the less sterically hindered face, leading to high diastereoselectivity.[2][7]

3. Cleavage of the Auxiliary: The chiral auxiliary is removed to yield the final product. A common method is hydrolysis with lithium hydroperoxide (LiOOH) at 0°C.[2][14] This provides the carboxylic acid and allows for the recovery of the chiral auxiliary, which is crucial for the economic viability of this route on a larger scale.

Route 2: Asymmetric Hydrogenation

This catalytic approach involves the hydrogenation of a prochiral α,β-unsaturated precursor in the presence of a chiral catalyst.

1. Substrate Preparation: A suitable precursor, such as 3-methyl-4-(benzyloxy)crotonic acid or its ester, is synthesized.

2. Asymmetric Hydrogenation: The unsaturated substrate is dissolved in a suitable solvent (e.g., methanol) and placed in a high-pressure reactor. A chiral catalyst, such as a ruthenium or rhodium complex with a chiral phosphine ligand (e.g., BINAP), is added. The reaction is then carried out under hydrogen pressure (e.g., 4-100 atm) at a controlled temperature.[3] The choice of catalyst, solvent, pressure, and temperature is critical for achieving high enantioselectivity and conversion.[3]

3. Product Isolation: After the reaction is complete, the catalyst is removed (often by filtration), and the product is isolated and purified.

Route 3: Biocatalysis

This method utilizes an enzyme to perform a key stereoselective transformation. A plausible route to a precursor of this compound involves the enzymatic reduction of a β-keto ester.

1. Substrate Preparation: Synthesis of a β-keto ester precursor, such as ethyl 4-(benzyloxy)-3-oxobutanoate.

2. Enzymatic Reduction: The keto ester is introduced into an aqueous buffer containing a ketoreductase (KRED) enzyme. These enzymes often require a nicotinamide cofactor (NADH or NADPH), which is regenerated in situ using a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose).[1] The reaction is typically run at or near room temperature and atmospheric pressure with gentle agitation. The high stereoselectivity of the enzyme leads to the formation of the corresponding chiral β-hydroxy ester with high enantiomeric excess.

3. Conversion to Final Product: The resulting chiral β-hydroxy ester is then converted to the target this compound through standard chemical transformations, such as methylation at the α-position and subsequent hydrolysis.

Visualizing the Workflows

General Workflow for Scalability Assessment

G cluster_0 Route Identification cluster_1 Lab-Scale Evaluation cluster_2 Process Optimization & Scalability Assessment cluster_3 Scale-Up lit_review Literature Review route_scouting Route Scouting lit_review->route_scouting patent_search Patent Search patent_search->route_scouting proto_dev Protocol Development route_scouting->proto_dev analytics Analytical Method Development proto_dev->analytics poc Proof of Concept analytics->poc param_opt Parameter Optimization (Temp, Conc, Time) poc->param_opt safety_eval Safety Evaluation (Calorimetry, HazOp) param_opt->safety_eval cost_analysis Cost of Goods Analysis safety_eval->cost_analysis waste_analysis Waste Stream Analysis cost_analysis->waste_analysis pilot_plant Pilot Plant Trial waste_analysis->pilot_plant full_scale Full-Scale Production pilot_plant->full_scale

Caption: A general workflow for assessing the scalability of a chemical synthesis.

Synthetic Route 1: Diastereoselective Alkylation

G aux Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) acylation Acylation aux->acylation propionyl Propionyl Chloride propionyl->acylation n_acyl N-Acyl Oxazolidinone acylation->n_acyl enolate Z-Enolate Formation n_acyl->enolate base Strong Base (NaHMDS) base->enolate chelate Chelated Enolate enolate->chelate alkylation Diastereoselective Alkylation chelate->alkylation alkyl_halide Benzyl 2-bromoacetate alkyl_halide->alkylation alkylated_product Alkylated Product alkylation->alkylated_product cleavage Auxiliary Cleavage alkylated_product->cleavage cleavage_reagent LiOOH cleavage_reagent->cleavage final_product This compound cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Workflow for the synthesis via diastereoselective alkylation.

Synthetic Route 2: Asymmetric Hydrogenation

G substrate Prochiral Substrate (3-methyl-4-(benzyloxy)crotonic acid) reactor High-Pressure Reactor substrate->reactor catalyst Chiral Catalyst (e.g., Ru-BINAP) catalyst->reactor hydrogen Hydrogen Gas (H₂) hydrogen->reactor hydrogenation Asymmetric Hydrogenation reactor->hydrogenation product_mixture Product-Catalyst Mixture hydrogenation->product_mixture filtration Catalyst Removal product_mixture->filtration final_product This compound filtration->final_product spent_catalyst Spent/Recovered Catalyst filtration->spent_catalyst

Caption: Workflow for the synthesis via asymmetric hydrogenation.

Synthetic Route 3: Biocatalysis

G substrate β-Keto Ester Precursor bioreactor Bioreactor substrate->bioreactor enzyme Ketoreductase (KRED) enzyme->bioreactor cofactor Cofactor Regeneration System (e.g., GDH, Glucose) cofactor->bioreactor reduction Enzymatic Reduction bioreactor->reduction hydroxy_ester Chiral β-Hydroxy Ester reduction->hydroxy_ester extraction Product Extraction hydroxy_ester->extraction purified_ester Purified β-Hydroxy Ester extraction->purified_ester chem_steps Further Chemical Transformation purified_ester->chem_steps final_product This compound chem_steps->final_product

Caption: A plausible workflow for the synthesis via a biocatalytic route.

References

A Comparative Guide to the Applications of 4-(Benzyloxy)-3-methylbutanoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate chiral building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. This guide provides a comprehensive review of the applications of 4-(Benzyloxy)-3-methylbutanoic acid, a versatile chiral synthon. Its utility will be compared with alternative building blocks, supported by available experimental data and detailed methodologies for key chemical transformations.

Core Utility and Functional Group Analysis

This compound is a chiral building block valued for its bifunctional nature, incorporating both a carboxylic acid and a protected primary alcohol.[1] The stereocenter at the C3 position makes it an attractive starting material for the enantioselective synthesis of complex molecules, particularly those containing a β-methyl substituted motif, which is a common feature in many natural products and pharmaceuticals.

The primary functional groups that dictate its synthetic applications are:

  • Carboxylic Acid: This moiety serves as a versatile handle for a variety of chemical transformations, including reduction to an alcohol, esterification, and amidation.

  • Benzyloxy Group: This group acts as a robust protecting group for the primary hydroxyl function. It is stable under a range of reaction conditions and can be selectively removed, typically via catalytic hydrogenation, to unmask the alcohol.

Application in the Synthesis of Chiral Intermediates

A key application of this compound is its use as a precursor for other valuable chiral intermediates. One notable example is its conversion to (R)-4-(benzyloxy)-3-methylbutanenitrile.[1] This transformation highlights the utility of the carboxylic acid group and provides an alternative chiral building block with a nitrile functionality, which can be further elaborated.

Comparison with Roche Esters

Commercially available Roche esters are widely recognized as versatile chiral building blocks for introducing stereogenic centers.[1] However, they are often associated with high costs. This compound and its derivatives, such as the corresponding nitrile, present themselves as potentially more economical alternatives for accessing similar chiral motifs. While direct cost-per-mole comparisons are subject to market fluctuations, the development of efficient, large-scale syntheses of this compound derivatives makes them competitive options for industrial applications.[1]

Potential Applications in the Synthesis of Bioactive Molecules

While direct total syntheses of major pharmaceuticals using this compound are not prominently featured in the reviewed literature, its structural motifs are present in several classes of bioactive molecules. This suggests its potential as a key starting material in the synthesis of these compounds and their analogs.

Statin Side Chains

Statins, a class of cholesterol-lowering drugs, feature a chiral dihydroxy heptanoic acid side chain. The 1,3-diol moiety is a key structural feature that can be conceptually derived from chiral building blocks like this compound. After reduction of the carboxylic acid and deprotection of the benzyloxy group, a chiral 1,3-diol is obtained, which could serve as a precursor to the statin side chain. While other building blocks like ethyl (S)-4-chloro-3-hydroxybutyrate are commonly used in the synthesis of statin side chains, the use of this compound offers a different retrosynthetic approach.[2]

β-Methyl-γ-Butyrolactones

The β-methyl-γ-butyrolactone moiety is a structural component of various natural products.[3] The deprotection of this compound to the corresponding 4-hydroxy-3-methylbutanoic acid, followed by intramolecular cyclization (lactonization), would yield the corresponding β-methyl-γ-butyrolactone.

Key Chemical Transformations and Experimental Protocols

Below are detailed experimental protocols for some of the key transformations involving this compound and its derivatives.

Table 1: Functional Group Transformations of this compound and its Derivatives
TransformationStarting MaterialReagents and ConditionsProductYield
Nitrile Synthesis (R)-Methyl 5-(benzyloxy)-2-oxo-4-methylpentanoate1. NH₂OH·HCl, NaOAc, EtOH2. MsCl, Pyridine, CH₂Cl₂(R)-4-(benzyloxy)-3-methylbutanenitrile84-86%
Debenzylation (Catalytic Hydrogenation) Benzyl etherH₂, Pd/C, Solvent (e.g., EtOH, MeOH)Primary alcoholTypically high
Lactonization 4-hydroxy-3-methylbutanoic acidAcid catalyst (e.g., H₂SO₄, HCl)β-methyl-γ-butyrolactone-
Reduction of Carboxylic Acid This compoundReducing agent (e.g., LiAlH₄, BH₃·THF)4-(Benzyloxy)-3-methylbutan-1-ol-

Yields for lactonization and reduction are not specified for this particular substrate in the reviewed literature but are generally high for these types of transformations.

Experimental Protocol: Synthesis of (R)-4-(benzyloxy)-3-methylbutanenitrile[1]

This protocol describes the conversion of the α-keto ester derivative of this compound to the corresponding nitrile.

  • Oxime Formation: To a solution of (R)-methyl 5-(benzyloxy)-2-oxo-4-methylpentanoate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.25 equivalents) and sodium acetate. Stir the mixture to form the corresponding ketoxime.

  • Beckmann Fragmentation: Dissolve the obtained ketoxime in a mixture of pyridine and dichloromethane. Add methanesulfonyl chloride (MsCl) to the solution. The reaction proceeds via a Beckmann-type fragmentation to yield (R)-4-(benzyloxy)-3-methylbutanenitrile.

  • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up to isolate the crude product. Purify the nitrile by column chromatography.

Experimental Workflow for Synthesis of (R)-4-(benzyloxy)-3-methylbutanenitrile

G start (R)-Methyl 5-(benzyloxy)-2-oxo-4-methylpentanoate step1 Oxime Formation start->step1 intermediate Ketoxime Intermediate step1->intermediate reagent1 NH₂OH·HCl, NaOAc, EtOH reagent1->step1 step2 Beckmann Fragmentation intermediate->step2 product (R)-4-(benzyloxy)-3-methylbutanenitrile step2->product reagent2 MsCl, Pyridine, CH₂Cl₂ reagent2->step2

Caption: Synthesis of (R)-4-(benzyloxy)-3-methylbutanenitrile.

Signaling Pathways and Biological Activity

The reviewed literature primarily focuses on the synthetic applications of this compound as a chiral building block. There is currently no significant data available to suggest its direct involvement in biological signaling pathways or notable intrinsic biological activity of the compound itself or its simple derivatives. Its value lies in its role as a precursor to more complex and biologically active molecules.

Conclusion

This compound is a valuable and potentially cost-effective chiral building block for the synthesis of enantiomerically pure compounds. Its utility is demonstrated by its successful conversion to other versatile intermediates like (R)-4-(benzyloxy)-3-methylbutanenitrile. While direct applications in the synthesis of blockbuster drugs are not yet widely reported, its structural features make it a promising candidate for the synthesis of complex natural products and pharmaceuticals, particularly those containing chiral 1,3-diols and β-methyl-γ-lactone moieties. Further research into its application in total synthesis could solidify its position as a competitive alternative to more established chiral synthons like Roche esters. The development of efficient and scalable synthetic routes to this building block will be crucial for its broader adoption in the pharmaceutical and chemical industries.

References

Safety Operating Guide

Ensuring Safe and Compliant Disposal of 4-(Benzyloxy)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 4-(Benzyloxy)-3-methylbutanoic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical. Adherence to these protocols will help mitigate risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

This compound is classified as an irritant.[1] A structurally similar compound, 4-(benzyloxy)butanoic acid, is known to cause severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. For enhanced protection, a face shield should be used in conjunction with goggles, especially when handling larger quantities or during procedures with a risk of splashing.

  • Hand Protection: Wear chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If working in an area with poor ventilation or when there is a potential for aerosolization, a NIOSH-approved respirator may be necessary.

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate action is crucial.

Spill Response:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Containment: For small spills, contain the material using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on the quantity of waste and local regulations. There are two primary disposal pathways: in-laboratory neutralization for small quantities of non-contaminated aqueous solutions and collection by your institution's EHS for larger quantities, solid waste, or contaminated materials.

Method 1: In-Laboratory Neutralization (For Small Quantities)

For small quantities of aqueous solutions of this compound that are not contaminated with other hazardous materials (such as heavy metals), in-lab neutralization followed by drain disposal may be permissible.[4][5] This process should only be performed by trained personnel.

Experimental Protocol for Neutralization:

  • Preparation: Conduct the entire procedure in a chemical fume hood while wearing full PPE. Prepare a dilute basic solution, such as 5% sodium bicarbonate or sodium hydroxide in water.

  • Dilution: If starting with a concentrated solution of the acid, dilute it with water to a concentration of less than 5%. Slowly add the acid to a larger volume of cold water while stirring to dissipate any heat generated.

  • Neutralization: Slowly add the dilute basic solution to the diluted acid solution while stirring continuously. Be cautious as this reaction can generate heat and gas (carbon dioxide if using bicarbonate).[6]

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a calibrated pH meter. Continue adding the basic solution until the pH is stable within the neutral range of 5.5 to 9.5.[5][7]

  • Drain Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be flushed down the sanitary sewer with at least 20 parts of water.[4][5]

ParameterGuidelineSource
Allowable pH Range for Drain Disposal 5.5 - 9.5[5][7]
Dilution Ratio for Concentrated Acids At least 1:10 (acid to water)[4][6]
Water Flush Volume At least 20 parts water to 1 part neutralized solution[4][5]
Method 2: EHS Collection for Hazardous Waste Disposal

For larger quantities, solid this compound, or solutions contaminated with other hazardous materials, disposal must be managed through your institution's EHS department.[8][9]

Procedure for EHS Disposal:

  • Waste Collection: Collect the waste in a chemically compatible and sealable container. Ensure the container is in good condition and will not leak.[9][10]

  • Labeling: Clearly label the container with a hazardous waste tag provided by your EHS office. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • Any other components in the waste mixture

    • The date of accumulation

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][9] The SAA must be at or near the point of generation and away from incompatible materials.[8][9] Store acids separately from bases and oxidizing agents.[9]

  • Pickup Request: Arrange for a hazardous waste pickup with your institution's EHS department according to their specific procedures.

Decision-Making Workflow for Disposal

To assist in selecting the appropriate disposal method, the following workflow diagram outlines the decision-making process.

start Start: Waste 4-(Benzyloxy)-3- methylbutanoic acid check_form Is the waste solid or in an organic solvent? start->check_form check_contamination Is the aqueous solution contaminated with other hazardous materials (e.g., heavy metals)? check_form->check_contamination No (Aqueous Solution) ehs_disposal Dispose via EHS Hazardous Waste Collection: 1. Collect in a labeled, sealed container. 2. Store in a Satellite Accumulation Area. 3. Request EHS pickup. check_form->ehs_disposal Yes check_quantity Is the quantity small (consult local guidelines)? check_contamination->check_quantity No check_contamination->ehs_disposal Yes check_quantity->ehs_disposal No neutralize In-Lab Neutralization: 1. Dilute the acid. 2. Neutralize with a dilute base to pH 5.5-9.5. 3. Dispose down the sanitary sewer with   copious amounts of water. check_quantity->neutralize Yes end End ehs_disposal->end neutralize->end

Caption: Disposal decision workflow for this compound.

By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Benzyloxy)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of 4-(Benzyloxy)-3-methylbutanoic acid, ensuring the protection of researchers and the integrity of experimental workflows. Adherence to these protocols is essential for maintaining a safe laboratory environment.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and prevent injury. The following table summarizes the required PPE, drawing on best practices for handling carboxylic acids.

Protection Type Specific Equipment Rationale & Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is required when there is a risk of splashing.[1][2]Protects against accidental splashes that can cause serious eye damage.[3] Contact lenses should not be worn unless splash-proof goggles are also used.[1]
Hand Protection Nitrile or butyl rubber gloves.[3]Provides a barrier against skin contact, which can cause burns and tissue damage.[3] Gloves should be inspected for holes or leaks before each use and discarded if compromised.[1]
Body Protection A lab coat is the minimum requirement.[1] An impervious apron should be worn when handling larger quantities (>10 mL).[1]Protects skin and personal clothing from contamination. Lab coats should be fully buttoned.[2]
Respiratory Protection Generally not required in a well-ventilated area. If aerosols may be generated or ventilation is inadequate, a respirator with an appropriate cartridge is necessary.[2][3]Inhaling vapors can irritate the respiratory tract.[3]
Foot Protection Closed-toe shoes that cover the entire foot.Protects against spills and falling objects.

II. Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound is critical for safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

  • Keep the container tightly closed when not in use.[4][6]

2. Handling Procedures:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in the handling area.[4][6]

  • When transferring, use appropriate tools and techniques to minimize the generation of dust or aerosols.

  • Always add acid to water, not the other way around, to prevent violent spattering.[1]

3. Spill Management:

  • Small Spills: For minor spills, neutralize with a suitable agent like sodium bicarbonate, and then absorb the material with an inert absorbent such as sand or vermiculite.[1] Wear appropriate PPE during cleanup.

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's safety officer.[1] Do not attempt to clean up a large spill without proper training and equipment.

III. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Chemical Disposal:

  • This compound waste should be collected in a designated, properly labeled, and sealed container.

  • Dispose of the chemical waste through your institution's hazardous waste management program.[8] Do not pour it down the drain.[8]

  • Neutralization of small quantities of the acid may be permissible for drain disposal, but only if it is the sole hazardous characteristic and is in accordance with local regulations.[8]

2. Container Disposal:

  • Empty containers should be thoroughly rinsed with a suitable solvent.

  • The rinsate should be collected and treated as hazardous waste.

  • Once decontaminated, the container can be disposed of according to institutional guidelines, which may include crushing to prevent reuse.[9]

IV. Emergency Procedures: Preparedness is Key

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[10][11] Remove contaminated clothing.[10] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A Receipt & Inspection B Secure Storage (Cool, Dry, Ventilated) A->B If OK C Don PPE B->C D Work in Fume Hood C->D E Handling & Transfer D->E F Collect Waste E->F I Spill? E->I Accident H Hazardous Waste Disposal F->H G Decontaminate & Doff PPE G->B Return to Storage I->G No J Follow Spill Protocol I->J Yes

A flowchart illustrating the safe handling process.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.